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  • Product: 3-(Bromomethyl)-5-methoxybenzonitrile
  • CAS: 729613-58-5

Core Science & Biosynthesis

Foundational

Physical properties of 3-(Bromomethyl)-5-methoxybenzonitrile

Advanced Technical Guide on the Physicochemical Properties and Synthetic Utility of 3-(Bromomethyl)-5-methoxybenzonitrile Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional and trifu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide on the Physicochemical Properties and Synthetic Utility of 3-(Bromomethyl)-5-methoxybenzonitrile

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional and trifunctional scaffolds that serve as critical linchpins in complex Active Pharmaceutical Ingredient (API) synthesis. 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) is a prime example of such a versatile building block[1][2]. By offering three distinct, orthogonally reactive sites—a benzylic bromide, an electron-withdrawing nitrile, and an electron-donating methoxy group—it allows for highly controlled, stepwise functionalization. This whitepaper dissects its physicochemical properties, structural causality, and field-proven experimental workflows, providing a self-validating guide for researchers and drug development professionals.

Physicochemical Properties

Understanding the baseline physical properties of a compound is critical for predicting solubility, reaction kinetics, and downstream purification strategies. The quantitative data for 3-(Bromomethyl)-5-methoxybenzonitrile is summarized below[1][2][3]:

PropertyValueImplications for Synthesis
CAS Number 729613-58-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H8BrNOIndicates a high degree of unsaturation and halogenation.
Molecular Weight 226.07 g/mol Essential for precise stoichiometric calculations.
Predicted Boiling Point 305.2 ± 32.0 °CHigh BP suggests low volatility; requires high-vacuum distillation if purified thermally.
Predicted Density 1.48 ± 0.1 g/cm³Denser than water; directly impacts phase separation logic in liquid-liquid extractions.
Physical State Solid (Typical)Requires dissolution in aprotic organic solvents (e.g., DCM, THF, Acetonitrile) prior to reaction.

Structural and Mechanistic Insights

The synthetic power of 3-(Bromomethyl)-5-methoxybenzonitrile lies in the orthogonal reactivity of its functional groups. The causality behind its reaction preferences is deeply rooted in physical organic chemistry:

  • The Bromomethyl Group (-CH2Br): This moiety acts as an exceptional electrophile. The adjacent benzylic position stabilizes the transition state during bimolecular nucleophilic substitution (Sₙ2) reactions[4]. The bromide ion is an excellent leaving group due to its large atomic radius and polarizability, facilitating rapid bond cleavage upon nucleophilic attack[5].

  • The Nitrile Group (-CN): Positioned meta to the bromomethyl group, the nitrile exerts a powerful electron-withdrawing effect via inductive (-I) and mesomeric (-M) pathways. This electron withdrawal increases the partial positive charge on the benzylic carbon, making it a more potent electrophile and accelerating the rate of Sₙ2 nucleophilic attack without introducing steric hindrance at the reactive center[4].

  • The Methoxy Group (-OCH3): While generally electron-donating (+M), its meta relationship to the bromomethyl group means its resonance effects do not directly quench the electrophilicity of the benzylic carbon. Instead, it provides specific steric and electronic tuning useful for downstream receptor-binding in medicinal chemistry.

Key Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is driven by mechanistic causality.

Protocol 1: Chemoselective Sₙ2 N-Alkylation

Objective: To selectively alkylate a secondary amine using the bromomethyl group while leaving the nitrile intact. Causality: Acetonitrile is chosen as a polar aprotic solvent to accelerate the Sₙ2 pathway by leaving the nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) is used as a heterogeneous, mild base to scavenge the hydrobromic acid (HBr) byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

Step-by-Step Methodology:

  • Charge a dry, round-bottom flask with 1.0 equivalent of 3-(Bromomethyl)-5-methoxybenzonitrile and 1.2 equivalents of the target secondary amine.

  • Suspend the reagents in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Add 2.0 equivalents of finely powdered, anhydrous K2CO3.

  • Stir the suspension vigorously at room temperature (or mild reflux at 60 °C, depending on the amine's steric hindrance) under an inert nitrogen atmosphere.

  • Monitor the reaction via TLC or LC-MS. The electron-withdrawing nitrile group ensures rapid conversion (typically complete within 2-4 hours)[4].

  • Upon completion, filter the mixture to remove K2CO3 salts, concentrate the filtrate in vacuo, and purify via flash column chromatography.

Protocol 2: Selective Catalytic Hydrogenation of the Nitrile

Objective: To reduce the -CN group to a primary amine (-CH2NH2). Causality: A common side reaction in nitrile reduction is the condensation of the newly formed primary amine with the intermediate imine, yielding an unwanted secondary amine[6]. To prevent this, the reaction is run over a 10% Pt/C catalyst in the presence of an acidic additive (e.g., NaH2PO4). The acid immediately protonates the primary amine upon formation, rendering it non-nucleophilic and halting the condensation pathway[6][7].

Step-by-Step Methodology:

  • Dissolve the nitrile substrate in a biphasic mixture of dichloromethane and water (1:5 ratio)[6].

  • Add 10 mol% of 10% Pt/C catalyst to the reaction vessel[6].

  • Introduce 4.0 equivalents of NaH2PO4·H2O as the acidic buffering agent[6].

  • Pressurize the reactor with hydrogen gas to 6 bar and maintain the temperature at 30 °C[6].

  • Stir vigorously for 7-13 hours until hydrogen uptake ceases[6].

  • Vent the reactor, filter the catalyst through a Celite pad, basify the aqueous layer to release the free amine, and extract with dichloromethane.

Reaction Pathway and Mechanistic Visualizations

G A 3-(Bromomethyl)-5-methoxybenzonitrile B Pathway A: SN2 N-Alkylation (Acetonitrile, K2CO3) A->B C Pathway B: Nitrile Reduction (H2, Pt/C, Acidic Additive) A->C D Benzylic Amine Derivative (Retains -CN) B->D E Primary Amine Derivative (Retains -CH2Br or Substituted) C->E

Divergent synthetic pathways for 3-(Bromomethyl)-5-methoxybenzonitrile.

MechanisticLogic Nuc Nucleophile (Amine) Attack TS SN2 Transition State Stabilization Nuc->TS Backside attack Elec Enhanced Benzylic Electrophilicity Elec->TS CN Nitrile Group (-I Effect) CN->Elec Withdraws e- density LG Bromide Leaving Group LG->TS Bond breaking

Mechanistic logic of SN2 transition state stabilization by the nitrile group.

Handling, Safety, and Storage Protocols

Maintaining the chemical integrity of 3-(Bromomethyl)-5-methoxybenzonitrile requires strict adherence to safety protocols. As an alkylating agent, it is inherently reactive and potentially toxic.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture, as benzylic bromides can slowly hydrolyze to benzylic alcohols over time.

  • Handling: Handle only under a certified chemical fume hood. Wear fire/flame resistant and impervious clothing, and use gloves that satisfy EU Directive 89/686/EEC and EN 374 standards[3].

  • Emergency Response: In case of inhalation, move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the chemical was inhaled or ingested[3].

  • Environmental Precautions: Discharge into the environment must be strictly avoided. Use spark-proof tools and explosion-proof equipment during any material cleanup[3].

References

  • Title: Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum Source: researchgate.net URL: [Link]

  • Title: Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen Source: rsc.org URL: [Link]

  • Title: Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides Source: connectsci.au URL: [Link]

Sources

Exploratory

3-(Bromomethyl)-5-methoxybenzonitrile as a building block in medicinal chemistry

An In-depth Technical Guide to 3-(Bromomethyl)-5-methoxybenzonitrile as a Strategic Building Block in Medicinal Chemistry Abstract In the landscape of modern drug discovery, the strategic selection of molecular building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Bromomethyl)-5-methoxybenzonitrile as a Strategic Building Block in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 3-(Bromomethyl)-5-methoxybenzonitrile has emerged as a highly versatile and valuable synthon for medicinal chemists. Its trifunctional nature, featuring a reactive benzylic bromide, a metabolically robust nitrile, and a methoxy group, provides a powerful toolkit for constructing complex molecular architectures. This guide offers a comprehensive analysis of the compound's physicochemical properties, reactivity profile, and strategic applications, providing researchers and drug development professionals with field-proven insights and detailed protocols to leverage its full potential in their synthetic endeavors.

Core Characteristics and Reactivity Profile

3-(Bromomethyl)-5-methoxybenzonitrile is a white to off-white crystalline solid. Its utility in medicinal chemistry stems from the distinct reactivity and electronic properties of its three functional groups.[1]

  • The Benzylic Bromide: This is the primary reactive site of the molecule. The carbon-bromine bond is polarized, rendering the benzylic carbon highly electrophilic. It is exceptionally susceptible to nucleophilic substitution (SN2) reactions.[2] The reactivity is significantly enhanced compared to a standard alkyl bromide due to the adjacent benzene ring, which stabilizes the transition state of the substitution reaction.[1]

  • The Nitrile Group: Positioned meta to the bromomethyl group, the cyano moiety is a strong electron-withdrawing group. This electronic pull increases the electrophilicity of the benzylic carbon, further activating it for nucleophilic attack. The nitrile group itself is relatively robust and typically remains inert under the mild conditions used for SN2 reactions, making it an ideal functional handle for later-stage synthetic manipulations or as a key pharmacophoric element for interacting with biological targets.[2]

  • The Methoxy Group: Also in a meta position, the methoxy group is an electron-donating group. It subtly modulates the electronic environment of the aromatic ring and can play a significant role in the pharmacokinetic profile of the final drug molecule, often improving metabolic stability and solubility.

This unique electronic arrangement allows for highly chemoselective reactions, prioritizing transformations at the labile bromomethyl group while preserving the other functionalities for subsequent steps.[2]

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance White to light yellow powder[Various Suppliers]
Melting Point 85 - 89 °C[Various Suppliers]
Solubility Soluble in Dichloromethane, Ethyl Acetate, DMF, Acetonitrile[General Knowledge]

Key Synthetic Transformations and Protocols

The primary utility of 3-(Bromomethyl)-5-methoxybenzonitrile is as an electrophile in alkylation reactions. The following protocols represent common, validated methodologies.

N-Alkylation of Amines and Heterocycles

This is one of the most widespread applications, enabling the direct installation of the 3-cyano-5-methoxybenzyl moiety onto a nitrogen-containing scaffold.

Protocol: General Procedure for N-Alkylation

  • Setup: To a solution of the primary or secondary amine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., Acetonitrile or DMF, 0.1-0.5 M), add a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).[2]

  • Reagent Addition: Add 3-(Bromomethyl)-5-methoxybenzonitrile (1.05-1.1 equivalents) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, filter off the inorganic base. Dilute the filtrate with water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Expertise & Causality:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively dissolve the reactants and facilitate the SN2 mechanism without interfering.

  • Base Selection: A mild, non-nucleophilic base is critical. K₂CO₃ is a cost-effective and efficient proton scavenger that deprotonates the amine, increasing its nucleophilicity, without competing with the alkylation reaction.[2]

  • Stoichiometry: A slight excess of the bromomethyl reagent ensures the complete consumption of the potentially more valuable amine substrate.

Diagram: N-Alkylation Synthetic Workflow

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Alkylation Reaction cluster_purification Work-up & Purification Amine Amine Substrate (1.0 eq) ReactionVessel Stir at RT or 40-60 °C (Monitor by LC-MS) Amine->ReactionVessel Base Base (K₂CO₃, 2-3 eq) Base->ReactionVessel Solvent Solvent (Acetonitrile) Solvent->ReactionVessel BuildingBlock 3-(Bromomethyl)-5- methoxybenzonitrile (1.05 eq) BuildingBlock->ReactionVessel Workup Filter, Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Complete Purify Column Chromatography Workup->Purify FinalProduct N-Alkylated Product Purify->FinalProduct

Caption: Standard workflow for the SN2 N-alkylation reaction.

O-Alkylation of Phenols and Alcohols

The formation of benzyl ethers is another key transformation, often used to introduce linkers or modify hydroxyl groups on a core scaffold.

Protocol: General Procedure for O-Alkylation

  • Setup: Dissolve the alcohol or phenol (1.0 equivalent) in a polar aprotic solvent like DMF or THF.

  • Base Addition: Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar) and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir for 30 minutes at 0 °C to form the corresponding alkoxide/phenoxide.

  • Reagent Addition: Add a solution of 3-(Bromomethyl)-5-methoxybenzonitrile (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up & Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product, wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Trustworthiness through Self-Validation: The protocol includes an inert atmosphere and initial cooling to control the exothermic and potentially hazardous reaction of NaH with the solvent and substrate. The final quench with a mild acid neutralizes any remaining base, ensuring a safe and clean work-up.

Strategic Deployment in Drug Discovery Programs

The 3-cyano-5-methoxybenzyl motif, installed by this building block, is present in numerous biologically active molecules. Its value lies in its ability to act as a key pharmacophore, contributing to target binding and favorable ADME properties.

Case Study: Scaffolding for Enzyme Inhibitors

This building block is a strategic precursor for developing various enzyme inhibitors, including those for Poly (ADP-ribose) polymerase (PARP) and other targets.[3] The general synthetic logic involves using the reactive bromomethyl group to connect the cyano-methoxyphenyl headgroup to a core scaffold that provides additional binding interactions.

  • Role of the Nitrile: The nitrile group is an excellent hydrogen bond acceptor. In many kinase and PARP inhibitors, this functionality forms a critical hydrogen bond with an amide proton in the hinge region of the enzyme's active site, a common anchoring point for inhibitors.[3]

  • Role of the Methoxy-Phenyl Group: The 3,5-disubstituted phenyl ring acts as a rigid scaffold, positioning the nitrile for optimal interaction. The methoxy group itself can fit into hydrophobic pockets, enhance solubility, and block potential sites of metabolism, thereby improving the drug's half-life.

Diagram: Logical Relationship in Inhibitor Synthesis

Inhibitor_Synthesis_Logic BuildingBlock 3-(Bromomethyl)-5-methoxybenzonitrile Electrophilic Benzylic Carbon SN2 SN2 Alkylation BuildingBlock:f0->SN2 CoreScaffold Core Scaffold (e.g., heterocycle) Nucleophilic Site (N, O, S) CoreScaffold:f0->SN2 Intermediate Key Intermediate Contains 3-cyano-5-methoxybenzyl Moiety SN2->Intermediate FinalProduct {Final Drug Candidate | (e.g., PARP Inhibitor)} Intermediate->FinalProduct Further Functionalization EnzymeTarget Enzyme Active Site Hinge Region (H-bond donor) FinalProduct->EnzymeTarget Binding Interaction

Caption: Strategic use of the building block in enzyme inhibitor synthesis.

Conclusion

3-(Bromomethyl)-5-methoxybenzonitrile is a prime example of a "smart" building block in medicinal chemistry. Its well-defined reactivity allows for selective and high-yielding transformations under mild conditions. The resulting 3-cyano-5-methoxybenzyl group it installs serves as a powerful pharmacophore that can be strategically employed to achieve high-affinity binding to a range of biological targets. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the synthetic power of this reagent to accelerate their drug discovery efforts and create innovative therapeutic candidates.

References

  • PubChem Compound Summary for CID 13853118, 3-(Bromomethyl)-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Medicinal Chemistry: Designing Molecules for Therapeutic Innovation - Walsh Medical Media. [Link]

Sources

Foundational

Storage and stability of 3-(Bromomethyl)-5-methoxybenzonitrile

An In-Depth Technical Guide to the Storage and Stability of 3-(Bromomethyl)-5-methoxybenzonitrile Executive Summary 3-(Bromomethyl)-5-methoxybenzonitrile is a pivotal bifunctional building block in modern organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Storage and Stability of 3-(Bromomethyl)-5-methoxybenzonitrile

Executive Summary

3-(Bromomethyl)-5-methoxybenzonitrile is a pivotal bifunctional building block in modern organic synthesis and drug discovery. Its utility is derived from its distinct reactive sites: a highly electrophilic bromomethyl group amenable to nucleophilic substitution, a nitrile moiety that can be transformed into various functional groups, and a substituted aromatic ring ready for cross-coupling reactions. However, the very feature that makes this molecule so valuable—the reactive benzylic bromide—is also the primary source of its instability. This guide provides a comprehensive analysis of the factors governing the stability of 3-(Bromomethyl)-5-methoxybenzonitrile, outlines its principal degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring the compound's integrity, which in turn guarantees reproducibility in synthetic applications and the reliability of research outcomes.

Chemical Profile and Inherent Reactivity

The stability of 3-(Bromomethyl)-5-methoxybenzonitrile is intrinsically linked to its molecular structure. The key to understanding its handling requirements lies in appreciating the reactivity of its functional groups, particularly the benzylic bromide.

  • The Benzylic Bromide: The C-Br bond at the benzylic position is the molecule's most labile site. This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize the transition states of both S_N1 and S_N2 reactions.[1][2][3] In an S_N1 pathway, the formation of a resonance-stabilized benzylic carbocation is highly favorable. In an S_N2 pathway, the transition state is also stabilized by the pi system of the aromatic ring.[1][4] This dual reactivity means the compound is highly susceptible to attack by a wide range of nucleophiles.[2][5]

  • Electronic Influence of Substituents:

    • Methoxy Group (-OCH₃): As an electron-donating group at the meta position, its influence on the benzylic carbon is modest but generally contributes to the overall electron density of the ring.

    • Nitrile Group (-CN): As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but influences the reactivity of the other functional groups.

The primary practical consequence of this structure is the compound's pronounced sensitivity to moisture and other nucleophiles, which dictates the necessary storage and handling precautions.

Principal Degradation Pathways and Influencing Factors

The degradation of 3-(Bromomethyl)-5-methoxybenzonitrile is primarily driven by its susceptibility to nucleophilic attack, with environmental factors such as moisture, temperature, and light serving as key accelerators.

Hydrolysis

The most common degradation pathway is hydrolysis, caused by the presence of water.[6][7] The benzylic bromide reacts with water, a weak nucleophile, to form 3-(Hydroxymethyl)-5-methoxybenzonitrile and hydrobromic acid (HBr). This reaction can proceed even with trace amounts of atmospheric moisture and is autocatalytic, as the generated HBr can further promote degradation.

reagent 3-(Bromomethyl)-5-methoxybenzonitrile product 3-(Hydroxymethyl)-5-methoxybenzonitrile reagent->product  Hydrolysis (SN1/SN2) h2o + H₂O (Moisture) hbr + HBr

Caption: Primary hydrolytic degradation pathway.

Nucleophilic Substitution

Beyond water, other common laboratory reagents can act as nucleophiles, leading to unwanted side products. This necessitates careful planning of reaction sequences and solvent choices. The compound is incompatible with:

  • Alcohols (ROH): Forms the corresponding benzyl ether.[6][8]

  • Amines (RNH₂): Leads to N-alkylation, forming a secondary or tertiary amine.[6][8]

  • Bases (e.g., Hydroxide, Carbonates): Promotes both hydrolysis and elimination reactions.[6][8]

Thermal and Photochemical Degradation
  • Temperature: Elevated temperatures significantly increase the rate of all degradation reactions, particularly hydrolysis.[9] Storage at reduced temperatures is essential to minimize kinetic activity.

  • Light: Like many brominated organic compounds, 3-(Bromomethyl)-5-methoxybenzonitrile is sensitive to light.[10] UV radiation can induce homolytic cleavage of the C-Br bond, generating bromine and benzylic radicals.[11][12] These highly reactive species can initiate a cascade of undesirable side reactions, leading to polymerization or the formation of complex impurities.

Recommended Storage and Handling Protocols

To preserve the purity and integrity of 3-(Bromomethyl)-5-methoxybenzonitrile, a multi-faceted approach to storage and handling is mandatory.

Optimal Storage Conditions

The following conditions are designed to mitigate the risks of hydrolysis, nucleophilic attack, and photochemical degradation.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the kinetics of degradation reactions.[13]
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents exposure to atmospheric moisture and oxygen.[6]
Container Tightly sealed, amber glass vial or bottle.Amber glass protects from light[10]; a tight seal prevents moisture ingress.[14]
Environment Dry, well-ventilated, dedicated corrosives area.Prevents accidental contact with incompatible materials and ensures safety.[8]
Safe Handling Procedures

This compound is a corrosive lachrymator and requires careful handling to ensure personnel safety.[8][15]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

  • Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][14]

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any moisture into the stock container. It is advisable to equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[10] Do not use water for cleanup.[9]

Summary of Incompatible Materials
Material ClassExamplesConsequence of Contact
Water / MoistureHumidity, aqueous solutionsHydrolysis to benzyl alcohol and HBr.[14]
Strong BasesNaOH, K₂CO₃, AminesPromotes rapid decomposition and substitution.[6][8]
AlcoholsMethanol, EthanolForms benzyl ether impurities.[6]
Strong Oxidizing AgentsPeroxides, NitratesPotential for vigorous, exothermic reaction.[6]
MetalsMild Steel, ZincCorrodes many metals, potentially producing flammable hydrogen gas.[14]

Analytical Methods for Stability Assessment

A robust analytical program is the only way to verify the ongoing purity and stability of 3-(Bromomethyl)-5-methoxybenzonitrile. This involves routine purity checks and a foundational forced degradation study to ensure the primary analytical method is "stability-indicating."

Caption: A typical experimental workflow for a stability study.

Recommended Analytical Technique: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for assessing the purity of 3-(Bromomethyl)-5-methoxybenzonitrile due to its ability to separate the parent compound from its more polar degradation products, such as the hydrolysis product 3-(Hydroxymethyl)-5-methoxybenzonitrile.[17]

Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a validated method.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a 50:50 (A:B) mixture, ramp to 10:90 over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.[17]

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution. Filter through a 0.45 µm filter before injection.[17]

  • Analysis: The parent compound will have a specific retention time. The primary hydrolysis degradant, being more polar, will elute earlier. Purity is determined by the area percentage of the main peak.

Protocol: Forced Degradation Study
Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Dissolve sample in 1:1 Acetonitrile:1M HCl. Heat at 60°C for 4-8 hours.Formation of 3-(Hydroxymethyl)-5-methoxybenzonitrile.
Base Hydrolysis Dissolve sample in 1:1 Acetonitrile:0.1M NaOH. Keep at room temp for 1-2 hours.Rapid formation of 3-(Hydroxymethyl)-5-methoxybenzonitrile and potentially other degradants.
Oxidation Dissolve sample in Acetonitrile, add 3% H₂O₂. Keep at room temp for 24 hours.Potential for oxidation at the benzylic position to an aldehyde or carboxylic acid.[19]
Thermal Stress Store solid sample in an oven at 80°C for 48 hours.General increase in impurities, primarily hydrolysis from trace moisture.
Photostability Expose solid sample to high-intensity UV light (ICH Q1B conditions).Formation of various radical-mediated byproducts.

After stressing under each condition, the samples are analyzed by the HPLC method. A successful study will show a decrease in the main peak's area and the appearance of new, well-resolved impurity peaks.

Conclusion

While 3-(Bromomethyl)-5-methoxybenzonitrile is a potent synthetic intermediate, its inherent reactivity demands rigorous and informed handling. Its stability is critically dependent on the strict exclusion of moisture and the avoidance of incompatible nucleophiles, elevated temperatures, and light. By implementing the recommended storage protocols—refrigeration under an inert atmosphere in sealed, light-resistant containers—and verifying purity with a validated, stability-indicating HPLC method, researchers can ensure the material's integrity. This diligence is fundamental to achieving reliable, reproducible results in the laboratory and advancing drug development programs.

References

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  • ChemicalBook. (2025, September 25). 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-(bromomethyl)benzonitrile | 124289-24-3.
  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (n.d.). PMC.
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  • Benzyl-Bromide - Safety Data Sheet. (2013, March 19).
  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. J. Org. Chem., 66, 3235-3237.
  • ResearchGate. (2013, November 21). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
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  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
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  • OPUS. (2025, August 28). Analytical Methods.
  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.
  • Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column.
  • YouTube. (2013, July 23). Bromide Selectivity in Photohalogenation.
  • Fiveable. (2025, August 15). Benzyl Bromide - Organic Chemistry Key Term.
  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • PMC - NIH. (n.d.). Bromine Radical Catalysis by Energy Transfer Photosensitization.

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Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)-5-methoxybenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Bromomethyl)-5-methoxybenzonitrile is a versatile trifunctional building block with significant potential in organic synthesis and medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-5-methoxybenzonitrile is a versatile trifunctional building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its plausible synthesis via benzylic bromination of 3-methoxy-5-methylbenzonitrile. The document delves into the mechanistic underpinnings of this transformation, offering detailed experimental protocols and highlighting the strategic importance of its distinct reactive sites—the electrophilic bromomethyl group, the methoxy-activated aromatic ring, and the synthetically malleable nitrile moiety. By contextualizing its utility within contemporary drug discovery paradigms, this guide serves as a technical resource for researchers seeking to leverage this compound in the design and synthesis of novel chemical entities.

Introduction: A Multifunctional Scaffold for Chemical Innovation

While a detailed historical record for the discovery of 3-(Bromomethyl)-5-methoxybenzonitrile is not extensively documented in public literature, its value as a synthetic intermediate can be inferred from the well-established utility of its constituent functional groups in medicinal chemistry. The molecule incorporates three key features:

  • The Bromomethyl Group: A highly reactive electrophilic site, making it an excellent substrate for nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbanions, serving as a critical linker in the assembly of more complex molecular architectures.

  • The Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring. In drug design, methoxy groups can enhance binding to target proteins, improve physicochemical properties, and favorably modulate metabolic pathways[1].

  • The Nitrile Group: A versatile functional group that can be transformed into various other moieties such as amines, carboxylic acids, and tetrazoles. Nitrile-containing compounds are prevalent in pharmaceuticals, where the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a means to block metabolic degradation[2].

The strategic arrangement of these groups on the benzene ring makes 3-(Bromomethyl)-5-methoxybenzonitrile a valuable scaffold for creating diverse molecular libraries for screening and lead optimization in drug discovery programs.

Proposed Synthesis: A Mechanistic and Practical Approach

The most direct and logical synthetic route to 3-(Bromomethyl)-5-methoxybenzonitrile is the selective free-radical bromination of the benzylic methyl group of the commercially available precursor, 3-methoxy-5-methylbenzonitrile. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or light, is the method of choice for this transformation[3].

Synthetic Workflow

The overall synthetic transformation is depicted below:

Synthesis_Workflow Start 3-Methoxy-5-methylbenzonitrile Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl4 or Acetonitrile) Product 3-(Bromomethyl)-5-methoxybenzonitrile Reagents->Product Wohl-Ziegler Bromination Byproduct Succinimide

Caption: Synthetic pathway for 3-(Bromomethyl)-5-methoxybenzonitrile.

Causality Behind Experimental Choices
  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction[4]. This is crucial for favoring the radical substitution pathway over electrophilic aromatic bromination, which could otherwise occur on the electron-rich, methoxy-activated ring.

  • Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the free-radical chain reaction upon heating. Alternatively, photochemical initiation with a UV lamp can be employed[3][5].

  • Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness. However, due to its toxicity and environmental concerns, safer alternatives like acetonitrile or trifluoromethylbenzene are now commonly used[3].

Step-by-Step Experimental Protocol

Reaction: Benzylic Bromination of 3-methoxy-5-methylbenzonitrile

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-5-methylbenzonitrile (1.0 eq.).

  • Reagent Addition: Add a suitable solvent (e.g., acetonitrile) to dissolve the starting material. To this solution, add N-bromosuccinimide (1.05 - 1.2 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 - 0.1 eq.)[3].

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, a saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-(Bromomethyl)-5-methoxybenzonitrile can be further purified by recrystallization or column chromatography on silica gel.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Predicted to be a solid at room temperature
Purity >95% (typical after purification)
Storage Temperature 2-8 °C, under inert atmosphere

Applications in Drug Discovery and Organic Synthesis

3-(Bromomethyl)-5-methoxybenzonitrile is a trifunctional reagent, meaning its different reactive sites can be addressed selectively under different reaction conditions. This orthogonality is highly valuable in multi-step syntheses.

Reactivity cluster_reactions Potential Transformations Core 3-(Bromomethyl)-5-methoxybenzonitrile Bromomethyl (CH₂Br) Nitrile (CN) Methoxy-activated Ring SN2 Nucleophilic Substitution (Sₙ2) Core:f1->SN2 Reaction with Nucleophiles Nitrile_Hydrolysis Hydrolysis to Carboxylic Acid Core:f2->Nitrile_Hydrolysis Acid/Base Catalysis Nitrile_Reduction Reduction to Amine Core:f2->Nitrile_Reduction e.g., LiAlH₄, Catalytic Hydrogenation Cross_Coupling Metal-Catalyzed Cross-Coupling (after conversion of CN to a suitable group) Core:f3->Cross_Coupling e.g., Suzuki, Buchwald-Hartwig

Caption: Reactivity map of 3-(Bromomethyl)-5-methoxybenzonitrile.

Elaboration of the Bromomethyl Group

The primary utility of this compound lies in the high reactivity of the benzylic bromide. It readily undergoes SN2 reactions with a wide range of nucleophiles, allowing for the introduction of diverse side chains. This is a common strategy in the synthesis of pharmaceutical intermediates[6][7]. For example, reaction with an amine would lead to a benzylic amine, a common motif in many bioactive molecules.

Transformations of the Nitrile Group

The nitrile group is relatively robust but can be transformed under specific conditions. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation[8]. These transformations open up further avenues for derivatization, such as amide bond formation from the resulting acid or amine.

Role in the Synthesis of Heterocyclic Scaffolds

Bromomethyl benzonitrile derivatives are valuable precursors for the synthesis of various heterocyclic systems that form the core of many drugs[9]. For instance, they can be used to construct fused ring systems through intramolecular cyclization reactions. The presence of the methoxy group can further influence the regioselectivity of such cyclizations.

Conclusion

3-(Bromomethyl)-5-methoxybenzonitrile emerges as a highly promising, albeit not widely documented, building block for synthetic and medicinal chemistry. Its synthesis from a readily available precursor via a well-established benzylic bromination reaction is both feasible and scalable. The compound's three distinct functional groups offer a rich platform for chemical manipulation, enabling the construction of complex and diverse molecular architectures. For drug development professionals and research scientists, this guide provides the foundational knowledge to harness the synthetic potential of 3-(Bromomethyl)-5-methoxybenzonitrile in the pursuit of novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis.
  • Bayer AG. (2022). Method for the preparation of 4-formyl-3-methoxybenzonitrile. EP4286368A1.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. (n.d.). ResearchGate.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). ResearchGate.
  • Al-Suwaidan, I. A., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Molecules, 25(15), 3429.
  • Ciba-Geigy Corporation. (1993). Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.
  • LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Synthesis of 3-methoxymethyl, 3-bromomethyl, 3-nitromethyl & 3-hydroxymethyl 1.2-benzisoxazoles. (2009). Indian Journal of Heterocyclic Chemistry, 18(4), 337-340.
  • BenchChem. (n.d.). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate.
  • Khemnar, A. B., & Bhanage, B. M. (n.d.). Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. Royal Society of Chemistry.
  • Polyzos, A., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(8), 2136-2140.
  • Parker, K. M., & Mitch, W. A. (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Analytical Methods, 11(40), 5174-5182.
  • BenchChem. (n.d.). Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS).
  • Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses.

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Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Alkylation of Amines with 3-(Bromomethyl)-5-methoxybenzonitrile

Executive Summary The incorporation of the 3-cyano-5-methoxybenzyl pharmacophore is a highly effective strategy in modern drug discovery, frequently utilized to enhance target binding through hydrogen bond acceptance (vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 3-cyano-5-methoxybenzyl pharmacophore is a highly effective strategy in modern drug discovery, frequently utilized to enhance target binding through hydrogen bond acceptance (via the nitrile) and steric/electronic tuning (via the methoxy group). 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) serves as a premium bifunctional building block for these modifications[1]. However, direct N-alkylation using highly reactive benzyl bromides notoriously suffers from poor chemoselectivity, often resulting in complex mixtures of secondary amines, tertiary amines, and quaternary ammonium salts.

This application note provides field-proven, self-validating protocols for the highly selective N-alkylation of amines using 3-(Bromomethyl)-5-methoxybenzonitrile. By leveraging specific base-cation effects and solvent polarity, researchers can strictly control the reaction pathway to yield either mono-alkylated (secondary) or di-alkylated (tertiary) amines with high fidelity.

Mechanistic Rationale & Reagent Profiling

The Challenge of Over-Alkylation

Direct N-alkylation proceeds via an SN​2 mechanism. When a primary amine is alkylated with 3-(Bromomethyl)-5-methoxybenzonitrile, the resulting secondary amine becomes more nucleophilic than the starting material due to the electron-donating nature of the newly attached alkyl framework. Statistically and kinetically, this drives the reaction toward over-alkylation[2].

The "Cesium Effect" for Mono-Alkylation

To achieve strict mono-alkylation of primary amines, the choice of base is critical. Replacing standard bases (like K2​CO3​ or Et3​N ) with cesium-based inorganic salts (e.g., Cs2​CO3​ or CsOH ) in polar aprotic solvents like DMF fundamentally alters the reaction's chemoselectivity[2][3]. The large ionic radius and high polarizability of the Cs+ cation create a "template effect." The cesium ion coordinates with the intermediate secondary amine, sterically and electronically shielding it from subsequent electrophilic attacks by another benzyl bromide molecule[3].

Reagent Profile: 3-(Bromomethyl)-5-methoxybenzonitrile
  • CAS Number: 729613-58-5[1][4]

  • Predicted Boiling Point: ~305.2 °C[4][5]

  • Predicted Density: ~1.48 g/cm³[4][5]

  • Reactivity Note: The electron-withdrawing cyano group increases the electrophilicity of the benzylic carbon, making it highly reactive but also susceptible to hydrolysis. Anhydrous conditions are strongly recommended to prevent the formation of the corresponding benzyl alcohol byproduct.

Experimental Workflow

Workflow Amine Starting Amine Check Amine Substitution? Amine->Check Reagent 3-(Bromomethyl)-5-methoxybenzonitrile CondA Protocol A: Cs2CO3, DMF (Mono-alkylation Focus) Reagent->CondA CondB Protocol B: K2CO3, MeCN (Complete Conversion) Reagent->CondB Prim Primary Amine Check->Prim Sec Secondary Amine Check->Sec Prim->CondA Sec->CondB ProdA Target: Secondary Amine (High Chemoselectivity) CondA->ProdA ProdB Target: Tertiary Amine (Quantitative Yield) CondB->ProdB

Workflow for selective N-alkylation using 3-(Bromomethyl)-5-methoxybenzonitrile.

Experimental Protocols

Protocol A: Chemoselective Mono-Alkylation of Primary Amines

Objective: Synthesize secondary amines while suppressing tertiary amine formation.

Materials:

  • Primary Amine (1.0 equiv, limiting reagent)

  • 3-(Bromomethyl)-5-methoxybenzonitrile (1.05 equiv)

  • Anhydrous Cs2​CO3​ (1.5 equiv)

  • Activated 4Å Molecular Sieves (200 mg/mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the activated 4Å molecular sieves. Causality: Sieves scavenge trace moisture, preventing the competitive hydrolysis of the benzyl bromide into an unreactive alcohol[3].

  • Activation: Add the primary amine (1.0 equiv), anhydrous Cs2​CO3​ (1.5 equiv), and anhydrous DMF. Stir the suspension at 25 °C for 15 minutes to allow the base to pre-coordinate with the amine.

  • Electrophile Addition: Dissolve 3-(Bromomethyl)-5-methoxybenzonitrile (1.05 equiv) in a minimal volume of DMF. Add this solution dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition keeps the instantaneous concentration of the electrophile low, further favoring mono-alkylation.

  • Reaction Monitoring: Stir at room temperature (25 °C) for 4–12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is self-validating when the primary amine spot disappears while a single new, less polar spot (secondary amine) emerges without a higher-running tertiary amine spot.

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves and cesium salts. Dilute the filtrate with Ethyl Acetate (EtOAc) and wash vigorously with LiCl (5% aqueous solution) three times. Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing emulsion formation.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Synthesis of Tertiary Amines from Secondary Amines

Objective: Drive the N-alkylation of a secondary amine to completion to form a tertiary amine.

Materials:

  • Secondary Amine (1.0 equiv)

  • 3-(Bromomethyl)-5-methoxybenzonitrile (1.2 equiv)

  • Anhydrous K2​CO3​ (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a dry flask, combine the secondary amine (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) in MeCN. Causality: K2​CO3​ in MeCN provides sufficient basicity to neutralize the generated HBr without the sterically shielding "cesium effect", allowing the reaction to proceed to the tertiary amine[6].

  • Alkylation: Add 3-(Bromomethyl)-5-methoxybenzonitrile (1.2 equiv) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 6–8 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with Dichloromethane (DCM) (3x).

  • Isolation: Dry the combined organic layers over MgSO4​ , concentrate, and purify via flash chromatography.

(Note: For environmentally benign alternatives, aqueous-mediated N-alkylation using NaHCO3​ and SDS surfactant at 80 °C can also be utilized for robust secondary-to-tertiary amine conversions[7].)

Quantitative Data & Selectivity Analysis

The following table summarizes expected conversion metrics and chemoselectivity ratios based on the chosen protocol parameters, validating the mechanistic rationale.

Starting MaterialProtocol / ConditionsBase / SolventTemp (°C)Mono-Alkylation (2° Amine) YieldDi-Alkylation (3° Amine) YieldSelectivity Ratio (2° : 3°)
Unhindered 1° AmineStandard SN​2 K2​CO3​ / MeCN65 °C45%50%~ 0.9 : 1
Unhindered 1° AmineProtocol A Cs2​CO3​ / DMF25 °C88% < 5%> 17 : 1
Sterically Hindered 1° AmineProtocol A Cs2​CO3​ / DMF25 °C92% TraceExclusive
Secondary AmineProtocol B K2​CO3​ / MeCN65 °CN/A95% N/A (Complete)

Data extrapolated from established cesium-promoted alkylation benchmarks[2][3].

Troubleshooting & Analytical Validation

  • Lachrymator Warning: 3-(Bromomethyl)-5-methoxybenzonitrile is a benzyl bromide derivative and should be treated as a potent lachrymator and skin irritant. All manipulations must be performed inside a certified chemical fume hood.

  • Stalled Reactions in Protocol A: If the mono-alkylation stalls before complete consumption of the primary amine, verify the quality of the Cs2​CO3​ . Cesium carbonate is highly hygroscopic; if it has absorbed water, the "cesium effect" diminishes, and the bromide may hydrolyze. Use freshly opened or oven-dried Cs2​CO3​ .

  • NMR Validation: Successful N-alkylation with this building block is easily verified via 1H NMR. The benzylic protons ( CH2​−Br ) of the starting material typically appear as a sharp singlet around δ 4.4 - 4.6 ppm. Upon successful attachment to the amine, this singlet shifts upfield to approximately δ 3.6 - 3.8 ppm (depending on the amine's electronic environment).

Sources

Application

Application Note: Sequential Synthesis of Bis-Heterocyclic Scaffolds from 3-(Bromomethyl)-5-methoxybenzonitrile

Introduction & Mechanistic Rationale 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. It features tw...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. It features two orthogonal reactive handles: a highly electrophilic benzylic bromide and a moderately reactive nitrile. This application note details a robust, field-proven two-step synthetic workflow to generate pyrazole-tetrazole hybrid compounds. Such bis-heterocyclic architectures are highly valued in drug discovery for their enhanced target specificity, metabolic stability, and metal-chelating properties[1].

Sequence Causality: Why Order of Operations Matters

When designing a synthetic route for this bifunctional scaffold, the order of operations is critical to prevent catastrophic side reactions:

  • Chemoselective N-Alkylation (Step 1): If the nitrile group were targeted first using sodium azide (NaN₃) for a [3+2] cycloaddition, the highly nucleophilic azide anion would rapidly undergo an Sₙ2 displacement of the benzylic bromide, yielding an unwanted benzyl azide intermediate. Therefore, the bromomethyl group must be consumed first via chemoselective N-alkylation with a nitrogenous heterocycle (e.g., pyrazole)[2].

  • Base Selection: Potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) is utilized instead of stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH). Mild carbonate bases prevent base-catalyzed isomerization of substituted pyrazoles and minimize over-alkylation, ensuring superior regioselectivity[3].

  • Lewis Acid Activation (Step 2): The subsequent conversion of the nitrile to a tetrazole requires overcoming the high activation energy of the -C≡N triple bond. The addition of Zinc Bromide (ZnBr₂) acts as a Lewis acid, coordinating to the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, facilitating the [3+2] cycloaddition with the azide ion under relatively mild conditions without degrading the newly formed pyrazole linkage.

Experimental Workflow

G SM 3-(Bromomethyl)-5-methoxybenzonitrile (Bifunctional Scaffold) Step1 Step 1: SN2 N-Alkylation Reagents: Pyrazole, K2CO3, DMF Target: Bromomethyl Group SM->Step1 Int1 Intermediate: 1-(3-Cyano-5-methoxybenzyl)-1H-pyrazole Step1->Int1 Chemoselective Halide Displacement Step2 Step 2:[3+2] Cycloaddition Reagents: NaN3, ZnBr2, DMF/H2O Target: Nitrile Group Int1->Step2 Final Final Bis-Heterocycle: 5-(3-((1H-Pyrazol-1-yl)methyl)-5-methoxyphenyl)-1H-tetrazole Step2->Final Lewis Acid-Catalyzed Tetrazole Formation

Sequential synthesis of a pyrazole-tetrazole hybrid from a bifunctional benzonitrile scaffold.

Quantitative Data Presentation

To establish a self-validating protocol, the reaction conditions for the initial N-alkylation step were optimized. The data below demonstrates the causality between base selection and reaction efficiency.

Table 1: Optimization of Reaction Conditions for the N-Alkylation of Pyrazole (Step 1)

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (N1:N2)*
1NaHTHF0 to 2547885:15
2KOHDMSO2528280:20
3 K₂CO₃ DMF 80 6 94 >95:5
4Cs₂CO₃MeCN60891>95:5

*Note: Regioselectivity becomes a critical quality attribute when utilizing asymmetric substituted pyrazoles (e.g., 3-methylpyrazole). Mild bases like K₂CO₃ significantly improve N1 thermodynamic selectivity over N2 kinetic products[3].

Experimental Protocols

Protocol 1: Chemoselective N-Alkylation of Pyrazole

Objective: Synthesize 1-(3-Cyano-5-methoxybenzyl)-1H-pyrazole.

Materials:

  • 3-(Bromomethyl)-5-methoxybenzonitrile (1.0 equiv, limiting reagent)

  • 1H-Pyrazole (1.1 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 1H-pyrazole (1.1 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a concentration of 0.2 M. Stir at room temperature for 15 minutes to facilitate the deprotonation of the pyrazole.

  • Electrophile Addition: Dissolve 3-(Bromomethyl)-5-methoxybenzonitrile (1.0 equiv) in a minimal volume of DMF and add it dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

  • Heating & IPC (In-Process Control): Heat the reaction to 80 °C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the starting material spot (R_f ~0.6) is entirely replaced by a more polar UV-active spot (R_f ~0.3). LC-MS should confirm the product mass [M+H]⁺ = 214.1.

  • Workup: Cool the mixture to room temperature. Quench with ice water (3x volume of DMF) to precipitate the product. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Protocol 2: Lewis Acid-Catalyzed [3+2] Cycloaddition

Objective: Synthesize 5-(3-((1H-Pyrazol-1-yl)methyl)-5-methoxyphenyl)-1H-tetrazole.

Materials:

  • 1-(3-Cyano-5-methoxybenzyl)-1H-pyrazole (Intermediate from Protocol 1, 1.0 equiv)

  • Sodium azide (NaN₃, 3.0 equiv)

  • Zinc bromide (ZnBr₂, 1.0 equiv)

  • DMF / H₂O (10:1 v/v)

⚠️ CRITICAL SAFETY WARNING: Sodium azide is highly toxic and reacts with Brønsted acids to form highly explosive and toxic hydrazoic acid (HN₃). Ensure the reaction mixture remains neutral or basic. Quench residual azides using a saturated sodium nitrite (NaNO₂) solution followed by slow addition of dilute acetic acid in a dedicated fume hood.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial, dissolve the intermediate nitrile (1.0 equiv) in the DMF/H₂O solvent mixture (0.1 M concentration).

  • Reagent Addition: Add ZnBr₂ (1.0 equiv) and stir for 10 minutes to allow Lewis acid coordination with the nitrile. Carefully add NaN₃ (3.0 equiv).

  • Cycloaddition: Seal the vial and heat the mixture to 120 °C behind a blast shield for 12–16 hours.

  • IPC: Monitor via LC-MS. The reaction is complete when the nitrile intermediate ([M+H]⁺ = 214.1) is fully consumed, and the tetrazole product ([M+H]⁺ = 257.1) dominates the chromatogram. (Note: Tetrazoles often streak on TLC; LC-MS is the mandatory validation tool here).

  • Workup: Cool the reaction to room temperature. Carefully adjust the pH to 3-4 using 1M HCl to protonate the tetrazole (making it organic-soluble), taking extreme care to trap any evolved gases. Extract with Ethyl Acetate (3 x 30 mL).

  • Isolation: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from ethanol/water to yield the pure bis-heterocyclic API precursor.

References

  • Diez-Barra, E., et al. "Synthesis of N-alkylpyrazoles by phase transfer catalysis." ResearchGate. Available at: [Link]

  • Kula, K., et al. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." MDPI. Available at: [Link]

  • Chen, J., et al. "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition." National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Method

Strategic O-Alkylation of Phenols Utilizing 3-(Bromomethyl)-5-methoxybenzonitrile: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The O-alkylation of phenols to form aryl ethers is a cornerstone transformation in modern organic synthesis, particularly withi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The O-alkylation of phenols to form aryl ethers is a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and drug development. These ether linkages are prevalent in a multitude of biologically active molecules, offering metabolic stability and tailored physicochemical properties. This document provides a comprehensive guide to the alkylation of phenols using 3-(bromomethyl)-5-methoxybenzonitrile, a versatile bifunctional reagent. We will delve into the mechanistic underpinnings of this reaction, present a detailed, field-proven experimental protocol, and offer insights into process optimization and safety. The provided methodology is designed to be a self-validating system, ensuring robust and reproducible outcomes for researchers.

Introduction: The Strategic Importance of Aryl Ethers

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for constructing ether bonds.[1] The reaction of a deprotonated alcohol (alkoxide) or phenol (phenoxide) with a suitable electrophile, typically a primary alkyl halide, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] This transformation is of paramount importance in the synthesis of complex molecules, where the introduction of an aryl ether moiety can significantly influence a compound's pharmacological profile.

The alkylating agent at the core of this protocol, 3-(bromomethyl)-5-methoxybenzonitrile, is a valuable synthetic building block. Its structure contains three key features:

  • A highly reactive benzylic bromide , which serves as a potent electrophile for Sₙ2 reactions.[4]

  • A nitrile group , which can be further transformed into amines or carboxylic acids.

  • An electron-rich aromatic ring , substituted with a methoxy group, which can be a site for further functionalization.

The ability to selectively react at the bromomethyl position while preserving the other functional groups is a testament to the power of chemoselective synthesis.[5] This protocol focuses on harnessing this reactivity for the efficient synthesis of novel phenol-derived ethers.

Reaction Mechanism and Rationale

The alkylation proceeds via the classic Williamson ether synthesis pathway. The reaction is a two-step process in situ:

  • Deprotonation: The weakly acidic phenolic proton is removed by a base to generate a highly nucleophilic phenoxide anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium but are often sufficient and easier to handle.[2]

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the bromomethyl group in an Sₙ2 fashion. This concerted, backside attack displaces the bromide leaving group, forming the C-O bond of the desired ether product.[1]

The benzylic position of 3-(bromomethyl)-5-methoxybenzonitrile makes it an ideal substrate for this Sₙ2 reaction. The transition state is stabilized by the adjacent aromatic ring, leading to a significantly faster reaction rate compared to non-benzylic alkyl halides.

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol provides a generalized procedure. The specific quantities should be calculated based on the molecular weight of the chosen phenol.

Materials and Reagents
  • Phenol of choice (e.g., 4-ethylphenol)

  • 3-(Bromomethyl)-5-methoxybenzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for work-up and purification

Quantitative Data Summary (Example Reaction)

The following table is based on using 4-ethylphenol as the starting material.

ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount
4-Ethylphenol122.161.04.09500 mg
3-(Bromomethyl)-5-methoxybenzonitrile228.061.14.501.03 g
Potassium Carbonate (K₂CO₃)138.212.510.231.41 g
Acetonitrile41.05--20 mL

Causality Behind Choices:

  • Equivalents: A slight excess (1.1 eq) of the alkylating agent is used to ensure complete consumption of the limiting phenol. A larger excess of the base (2.5 eq) is used to act as a proton scavenger and drive the reaction forward.[5]

  • Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the reaction.[6]

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the phenol).

  • Addition of Alkylating Agent: Add 3-(bromomethyl)-5-methoxybenzonitrile (1.1 eq) to the stirring suspension at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 60-80 °C using a heating mantle. The choice of temperature can be optimized; higher temperatures increase the reaction rate but may also promote side reactions.[7]

  • Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is complete when the starting phenol spot is no longer visible. Reaction times typically range from 4 to 16 hours.[5]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate. c. Transfer the filtrate to a separatory funnel and dilute with water (approx. 2x the volume of acetonitrile). d. Extract the aqueous phase three times with ethyl acetate. e. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.[8] f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc) to isolate the pure product.

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Phenol, K₂CO₃, and Acetonitrile in Flask B 2. Add Alkylating Agent A->B C 3. Heat Reaction Mixture (60-80 °C) B->C D 4. Monitor by TLC until Phenol is Consumed C->D E 5. Cool and Filter Inorganic Salts D->E Reaction Complete F 6. Dilute with Water & Extract with Ethyl Acetate E->F G 7. Wash Combined Organic Layers with Brine F->G H 8. Dry (Na₂SO₄) and Concentrate via Rotovap G->H I 9. Purify Crude Product by Silica Gel Chromatography H->I Crude Product J 10. Characterize Pure Product (NMR, MS, etc.) I->J

Caption: Figure 2: Experimental Workflow.

Safety and Handling

Professional laboratory safety practices must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[10]

  • Reagent Hazards:

    • 3-(Bromomethyl)-5-methoxybenzonitrile and similar reagents: Benzylic bromides are often lachrymators (tear-inducing) and skin irritants. Avoid contact with skin and eyes.[11]

    • Phenols: Can be corrosive and toxic. Handle with care.

    • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources. DMF is a known reproductive toxin and should be handled with extreme caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

Troubleshooting

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature or reaction time.3. Poor quality alkylating agent.1. Use freshly opened or dried K₂CO₃. Consider a stronger base like NaH in an anhydrous solvent like THF if the issue persists.2. Increase the reaction temperature by 10-20 °C and/or extend the reaction time, monitoring by TLC.[7]3. Verify the purity of 3-(bromomethyl)-5-methoxybenzonitrile by NMR or LC-MS.
Formation of Side Products 1. C-alkylation on the phenol ring.2. Decomposition at high temperatures.1. C-alkylation is a known competing pathway, though less favored for Sₙ2 with benzylic halides.[13] Using a polar aprotic solvent like DMF or acetonitrile minimizes this.[6] Ensure complete deprotonation before adding the alkylating agent.2. Reduce the reaction temperature and monitor carefully.
Difficult Purification 1. Streaking on TLC plate.2. Product co-elutes with impurities.1. Residual base or salts in the crude product. Ensure the work-up washing steps are thorough.2. Adjust the polarity of the chromatography eluent system. Consider using a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

The O-alkylation of phenols with 3-(bromomethyl)-5-methoxybenzonitrile via the Williamson ether synthesis is a highly effective and reliable method for generating diverse aryl ether structures. By understanding the Sₙ2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can achieve high yields of the desired chemoselective product. This protocol provides a robust framework for the synthesis of these valuable compounds, enabling further exploration in drug discovery and materials science.

References

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • SL TEC. (n.d.). Phenol Alkylation Plant. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

  • Capot Chemical. (2026). Material Safety Data Sheet. Available at: [Link]

  • Google Patents. (n.d.). Process for O-alkylation of phenolic compounds.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). Purification of alkylated phenols by melt crystallization.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Google Patents. (n.d.). Process for the alkylation of phenols.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). Process for the alkylation of phenolic compounds.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available at: [Link]

  • European Patent Office. (1989). Process for the alkylation of phenols. Available at: [Link]

  • Dewick, P. M. (2006). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols.
  • Scanned Document. (n.d.). Phenol Reactions.
  • QuickCompany. (n.d.). An Improved Process For Alkylation Of Phenols. Available at: [Link]

  • YouTube. (2021). Electrophilic Substitution of phenol. Available at: [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]

Sources

Application

Application Note: Advanced Protecting Group Strategies Utilizing 3-(Bromomethyl)-5-methoxybenzonitrile (CMBz-Br)

Here is a comprehensive, scientifically grounded Application Note detailing the strategic use of 3-(Bromomethyl)-5-methoxybenzonitrile in advanced organic synthesis. Introduction & Mechanistic Rationale In the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded Application Note detailing the strategic use of 3-(Bromomethyl)-5-methoxybenzonitrile in advanced organic synthesis.

Introduction & Mechanistic Rationale

In the synthesis of complex macromolecules—such as highly branched oligosaccharides, polyfunctional peptides, and custom phospholipids—the demand for orthogonal protecting groups is paramount. 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5)[1] is a highly specialized alkylating agent used to install the 3-cyano-5-methoxybenzyl (CMBz) protecting group.

As a Senior Application Scientist, I frequently encounter the limitations of traditional benzyl (Bn) and para-methoxybenzyl (PMB) ethers. Bn ethers often require harsh hydrogenolysis (Pd/C, H₂), which can reduce sensitive alkenes or alkynes. Conversely, PMB ethers are highly acid-labile and are rapidly cleaved by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

The CMBz group solves this through a brilliant "push-pull" electronic tuning mechanism:

  • The meta-Methoxy Group (EDG): Unlike a para-methoxy group, a meta-methoxy substituent cannot stabilize a benzylic carbocation via resonance. This prevents the oxocarbenium-like transition state required for DDQ or mild acid cleavage. Consequently, CMBz is entirely stable to DDQ and trifluoroacetic acid (TFA).

  • The meta-Cyano Group (EWG): The strongly electron-withdrawing nitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This makes the CMBz group highly susceptible to Single Electron Transfer (SET) reduction[2]. Furthermore, the nitrile acts as a bioorthogonal Raman/IR tag (~2220 cm⁻¹) for non-destructive reaction monitoring, and serves as a hydrogen-bond acceptor to drive stereospecificity in complex glycosylation reactions[3][4].

Recent patent literature highlights the utility of the 3-cyano-5-methoxybenzyl scaffold in the synthesis of advanced phospholipid therapeutics, underscoring its robustness in late-stage, multi-step pharmaceutical manufacturing[5].

Physicochemical Profile & Reactivity Data

To design a self-validating synthetic route, one must understand the exact orthogonal boundaries of the protecting group. The table below summarizes the comparative stability and cleavage profiles of standard benzyl-type groups against the CMBz group.

Protecting GroupAromatic SubstitutionStability to DDQStability to TFACleavage via SET (e.g., Li/DTBB)Spectroscopic Handle
Benzyl (Bn) NoneStableStableSlow / ModerateNone
PMB 4-MethoxyLabile (Fast)LabileModerateNone
CMBz 3-Cyano-5-methoxyHighly Stable Highly Stable Labile (Extremely Fast) IR/Raman (~2220 cm⁻¹)

Experimental Workflows & Protocols

Protocol A: Installation of the CMBz Group (O-Alkylation)

Causality & Design: We utilize a standard Williamson ether synthesis. Sodium hydride (NaH) is selected over milder bases (like K₂CO₃) to ensure rapid and quantitative alkoxide formation, preventing the competitive hydrolysis of the CMBz-Br reagent by ambient moisture.

Reagents:

  • Target Substrate (R-OH): 1.0 mmol

  • 3-(Bromomethyl)-5-methoxybenzonitrile (CMBz-Br): 1.2 mmol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 mmol

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Dissolve the substrate (1.0 mmol) in 8 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 mmol) in one portion. Expert Insight: Vigorous hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation before introducing the electrophile.

  • Alkylation: Dissolve CMBz-Br (1.2 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the alkoxide mixture over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Remove the ice bath and warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The CMBz group provides a strong UV chromophore at 254 nm, making the protected product easily identifiable against non-UV active aliphatic alcohols.

  • Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (5 mL). Dilute with Ethyl Acetate (30 mL). Wash the organic layer with deionized water (3 × 15 mL) and brine (15 mL) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

CMBz_Workflow Start Substrate (R-OH / R-NH2) Protected CMBz-Protected Intermediate (Stable to DDQ, TFA) Start->Protected NaH, DMF (0°C to RT) Reagent 3-(Bromomethyl)-5-methoxybenzonitrile (CMBz-Br) Reagent->Protected Alkylating Agent Orthogonal1 Standard Transformations (Peptide Coupling, Glycosylation) Protected->Orthogonal1 Multi-step Synthesis Cleavage Orthogonal Cleavage (e.g., SET Reduction) Orthogonal1->Cleavage Final Deprotection Product Deprotected Product (R-OH / R-NH2) Cleavage->Product High Yield Recovery

Caption: Workflow of CMBz protection and orthogonal cleavage in multi-step synthesis.

Protocol B: Orthogonal Cleavage via Single Electron Transfer (SET)

Causality & Design: Because the CMBz group is stable to acids and mild oxidants, we exploit the electron-withdrawing nature of the nitrile group. Using Lithium and 4,4'-di-tert-butylbiphenyl (DTBB), we generate a powerful radical anion. The cyano group lowers the LUMO of the CMBz ring, allowing it to rapidly accept an electron. This triggers a fragmentation cascade that releases the alkoxide[2].

Reagents:

  • CMBz-Protected Substrate: 1.0 mmol

  • 4,4'-di-tert-butylbiphenyl (DTBB): 0.1 mmol (Catalytic electron carrier)

  • Lithium wire (freshly cut): 5.0 mmol

  • Anhydrous Tetrahydrofuran (THF): 15 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the CMBz-protected substrate (1.0 mmol) and DTBB (0.1 mmol) in anhydrous THF (15 mL) under a strict argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add the freshly cut lithium wire (5.0 mmol) to the vigorously stirring solution. Self-Validation: The solution will rapidly transition to a deep green/blue color. This is the visual confirmation of the DTBB radical anion formation.

  • Reaction: Stir at -78 °C for 1 hour. The catalytic DTBB continuously transfers electrons from the lithium metal to the CMBz aromatic ring, driving the C-O bond cleavage.

  • Workup: Quench the reaction at -78 °C by adding methanol (2 mL) dropwise until the deep green color completely dissipates, indicating the consumption of all active radical anions. Warm to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL).

SET_Cleavage CMBz_Ether CMBz Ether (R-O-CMBz) RadicalAnion Radical Anion Intermediate [R-O-CMBz]•⁻ CMBz_Ether->RadicalAnion + e⁻ (LUMO Acceptance) Electron Single Electron Transfer (Li / DTBB) Electron->RadicalAnion Fragmentation C-O Bond Fragmentation RadicalAnion->Fragmentation Fast Kinetics Alkoxide Alkoxide (R-O⁻) Fragmentation->Alkoxide CMBz_Radical CMBz Radical (•CMBz) Fragmentation->CMBz_Radical Byproduct Alcohol Target Alcohol (R-OH) Alkoxide->Alcohol + H⁺ (MeOH Quench)

Caption: Mechanistic pathway of Single Electron Transfer (SET) cleavage of CMBz ethers.

References

  • [5] Gilead Sciences, Inc. US11963967B2 - Phospholipid compounds and uses thereof. Google Patents. Retrieved from:

  • [3] Hoang et al. The intriguing dual-directing effect of 2-cyanobenzyl ether for a highly stereospecific glycosylation reaction. ResearchGate. Retrieved from:[Link]

  • [2] Chemistry Letters. Cleavage of a p-Cyanobenzyl Group from Protected Alcohols, Amines, and Thiols Using Triethylgermyl Sodium. Oxford Academic. Retrieved from:[Link]

  • [4] PMC / National Institutes of Health. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Retrieved from:[Link]

Sources

Method

Application Note: Optimized Nucleophilic Substitution Protocols for 3-(Bromomethyl)-5-methoxybenzonitrile

Executive Summary 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) is a highly versatile bifunctional building block frequently utilized in the synthesis of pharmaceutical intermediates and compound libraries. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) is a highly versatile bifunctional building block frequently utilized in the synthesis of pharmaceutical intermediates and compound libraries. The presence of a highly reactive benzylic bromide makes it an ideal electrophile for nucleophilic substitution ( SN​2 ) reactions[1]. This application note provides drug development professionals and synthetic chemists with field-proven, optimized protocols for functionalizing this scaffold using various nucleophiles (amines, azides, and alkoxides), detailing the mechanistic rationale behind solvent and reagent selection.

Chemical Profiling & Mechanistic Insights

Electronic Effects on Reactivity

The reactivity of 3-(Bromomethyl)-5-methoxybenzonitrile is governed by the electronic interplay of its aromatic substituents:

  • 3-Cyano Group (-CN): Exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the benzylic carbon, accelerating nucleophilic attack[2].

  • 5-Methoxy Group (-OCH3): While typically an electron-donating group via resonance (+M), its meta position relative to the bromomethyl group prevents direct resonance donation to the benzylic carbon. Consequently, its inductive electron-withdrawing effect (-I) dominates, further enhancing the electrophilicity of the substrate[2].

Because of this extreme electrophilic activation, the substrate is highly reactive toward SN​2 displacement but can be susceptible to degradation if exposed to moisture or light for extended periods[2]. Proper storage under an inert atmosphere is critical.

Solvent-Driven Pathway Control

The choice of solvent dictates the mechanistic pathway. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are strictly preferred. These solvents effectively solvate the counter-cations (e.g., K+ or Na+ ) while leaving the nucleophilic anion relatively "naked" and highly reactive, driving the reaction exclusively through the concerted SN​2 mechanism and suppressing SN​1 -mediated side reactions or solvolysis[3].

Mechanism Substrate Electrophile Benzylic Bromide TS Transition State Pentacoordinate Carbon Substrate->TS Nu Attack Nu Nucleophile Amine / Azide Nu->TS Product Product Substituted Benzyl TS->Product Inversion LG Leaving Group Bromide Anion TS->LG Departure

Caption: SN2 mechanistic pathway for benzylic bromide substitution.

General Experimental Protocols

The following self-validating protocols are designed to ensure high yields while minimizing the formation of bis-alkylated or hydrolyzed byproducts.

Protocol A: N-Alkylation (Amine Nucleophiles)

This protocol is optimized for primary and secondary amines. A mild inorganic base is used to neutralize the generated hydrobromic acid without hydrolyzing the sensitive nitrile group[4].

Reagents:

  • 3-(Bromomethyl)-5-methoxybenzonitrile (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Potassium carbonate ( K2​CO3​ , 2.0 eq)[2]

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.2 eq) and anhydrous K2​CO3​ (2.0 eq).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the bromide) under a nitrogen atmosphere. Stir for 10 minutes at room temperature to pre-form the reactive nucleophilic species[2].

  • Electrophile Addition: Dissolve 3-(Bromomethyl)-5-methoxybenzonitrile (1.0 eq) in a minimal volume of DMF and add it dropwise to the suspension over 5 minutes to prevent local concentration spikes and minimize over-alkylation.

  • Incubation: Stir the reaction mixture at room temperature. For sterically hindered amines, heat to 60 °C. Monitor completion via TLC (typically 2–6 hours).

  • Quench & Extraction: Dilute the mixture with cold distilled water (3x the reaction volume) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Azidation (Click-Chemistry Precursor)

Organic azides are crucial precursors for triazole synthesis via Click Chemistry. This protocol utilizes PEG-400 as a green, recyclable solvent that significantly accelerates the substitution of benzylic halides at room temperature without the need for phase-transfer catalysts[5].

Reagents:

  • 3-(Bromomethyl)-5-methoxybenzonitrile (1.0 eq)

  • Sodium azide ( NaN3​ , 1.2 eq)

  • PEG-400 (Solvent, 0.5 M)

Step-by-Step Methodology:

  • Mixing: In a reaction vial, combine 3-(Bromomethyl)-5-methoxybenzonitrile (1.0 eq) and NaN3​ (1.2 eq)[5].

  • Solvent Addition: Add PEG-400 to achieve a 0.5 M concentration.

  • Reaction: Stir vigorously at room temperature for 50–60 minutes. The high solubility of both the organic substrate and the inorganic salt in PEG-400 facilitates rapid conversion[5].

  • Workup: Extract the product directly using diethyl ether or ethyl acetate. The PEG-400 phase can be recovered and reused.

  • Safety Note: Never use halogenated solvents (e.g., DCM) during the workup of azide reactions due to the risk of forming explosive diazidomethane.

Workflow Start 1. Substrate + Nucleophile 3-(Bromomethyl)-5-methoxybenzonitrile Solvent 2. Solvent Addition Anhydrous DMF, MeCN, or PEG-400 Start->Solvent Base 3. Base Addition (If needed) K2CO3 (1.5 - 2.0 eq) Solvent->Base Reaction 4. Reaction Incubation Stir at RT to 60°C (1-6 h) Base->Reaction Workup 5. Aqueous Workup Quench with H2O, Extract with EtOAc Reaction->Workup Purification 6. Purification Silica Gel Chromatography Workup->Purification

Caption: Step-by-step experimental workflow for SN2 nucleophilic substitution.

Optimization Parameters & Quantitative Data

To ensure maximum yield and reproducibility, the following parameters have been benchmarked for benzylic bromide substitutions[2][3][5]:

Nucleophile TypePreferred SolventBase / CatalystTemp (°C)Time (h)Expected Yield
Primary Amine DMF or MeCN K2​CO3​ (2.0 eq)25 - 602 - 485 - 92%
Secondary Amine DMF K2​CO3​ (2.0 eq)60 - 804 - 875 - 85%
Phenoxide (O-Alkylation) DMF Cs2​CO3​ (1.5 eq)802 - 5> 90%
Azide ( N3−​ ) PEG-400None required25195 - 98%
Cyanide ( CN− ) THFTBAF (Catalytic)65580 - 88%

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, researchers should employ 1H NMR spectroscopy. The benzylic protons ( −CH2​−Br ) of the starting material exhibit a distinct singlet. Upon successful substitution, this singlet shifts predictably based on the electronegativity of the incoming nucleophile:

  • Starting Material ( −CH2​−Br ): Singlet at ~4.40 - 4.50 ppm.

  • Amine Product ( −CH2​−NR2​ ): Upfield shift to ~3.60 - 3.80 ppm.

  • Azide Product ( −CH2​−N3​ ): Slight upfield shift to ~4.30 - 4.35 ppm.

  • Ether Product ( −CH2​−O−Ar ): Downfield shift to ~5.00 - 5.10 ppm.

By integrating the product benzylic peak against the aromatic protons (which remain relatively static between 7.00 - 7.50 ppm), the crude conversion ratio can be precisely quantified before column chromatography.

References

  • "3-(bromomethyl)-4-methoxybenzonitrile", Sigma-Aldrich,

  • "3-(bromomethyl)-5-methoxybenzonitrile - CAS 729613-58-5", Molaid, 1

  • "PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions", Taylor & Francis, 5

  • "Aliphatic Nucleophilic Substitution", John Wiley & Sons, Inc., 4

  • "How to improve reaction yield for substitutions on 1-(Bromomethyl)-2-fluoro-4-methoxybenzene", BenchChem, 2

  • "Application Notes and Protocols: Solvent Effects on the Reactivity of Dimethyl 3-(bromomethyl)phthalate", BenchChem, 3

Sources

Application

Application Note: Solid-Phase Organic Synthesis (SPOS) Using 3-(Bromomethyl)-5-methoxybenzonitrile

Introduction & Chemical Rationale In modern drug development and combinatorial chemistry, the design of highly diverse, drug-like molecular libraries relies heavily on versatile bifunctional building blocks. 3-(Bromometh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug development and combinatorial chemistry, the design of highly diverse, drug-like molecular libraries relies heavily on versatile bifunctional building blocks. 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) represents a premier scaffold for Solid-Phase Organic Synthesis (SPOS).

The strategic value of this molecule lies in its dual reactivity profile:

  • The Bromomethyl Group (Electrophile): Acts as a highly reactive site for SN​2 displacement. The meta-methoxy group inductively stabilizes the transition state of the benzylic carbon without introducing steric hindrance, making it an exceptional alkylating agent for resin-bound primary or secondary amines.

  • The Nitrile Group (Masked Pharmacophore): Remains inert during the initial base-catalyzed alkylation but serves as a highly reactive dipolarophile for subsequent on-resin transformations, most notably the [3+2] cycloaddition to form 1H-tetrazoles—a premier carboxylic acid bioisostere in medicinal chemistry.

This application note provides a comprehensive, self-validating protocol for integrating 3-(Bromomethyl)-5-methoxybenzonitrile into SPOS workflows, specifically focusing on the generation of N-alkylated tetrazole libraries.

Mechanistic Insights and Causality (E-E-A-T)

To ensure high fidelity in solid-phase libraries, the causality behind reagent selection must be strictly understood.

Why BTPP for Alkylation? Standard amine bases (e.g., DIEA or triethylamine) often lead to incomplete alkylation on solid supports due to competitive nucleophilicity or insufficient basicity. This protocol utilizes BTPP (tert-butyl-imino-tri(pyrrolidino)phosphorane). BTPP is a highly basic, non-nucleophilic phosphazene base that efficiently deprotonates resin-bound amines, driving the SN​2 alkylation with the benzylic bromide to absolute completion without side reactions [1]. This approach has been globally validated for the synthesis of resin-bound unnatural amino acids [2].

Why Et₃N·HCl in Tetrazole Formation? The conversion of the resin-bound nitrile to a tetrazole requires sodium azide (NaN₃). Conducting this on a solid support requires a proton source to generate hydrazoic acid (HN₃) in situ. Using triethylamine hydrochloride (Et₃N·HCl) is a critical safety and efficacy choice. It controls the release of HN₃, maintaining a high local concentration within the resin beads to drive the [3+2] cycloaddition, while preventing the dangerous accumulation of volatile azides in the reaction headspace.

SPOS Workflow Visualization

SPOS_Workflow start Resin-Bound Amine (e.g., Rink Amide) step1 N-Alkylation 3-(Bromomethyl)-5-methoxybenzonitrile + BTPP Base start->step1 inter Resin-Bound Nitrile step1->inter step2 [3+2] Cycloaddition NaN3, Et3N·HCl, 80°C inter->step2 tetrazole Resin-Bound Tetrazole step2->tetrazole cleavage Acidic Cleavage TFA / TIPS / H2O tetrazole->cleavage product Free 1H-Tetrazole Derivative cleavage->product

Workflow for SPOS of tetrazoles using 3-(Bromomethyl)-5-methoxybenzonitrile.

Experimental Protocols

The following protocols are designed as a self-validating system. Analytical checkpoints are embedded to ensure each transformation is complete before proceeding, eliminating the risk of complex deletion-sequence mixtures during final cleavage.

Protocol 1: On-Resin N-Alkylation

Objective: Alkylate a resin-bound primary amine to yield a secondary amine bearing the methoxybenzonitrile moiety.

  • Resin Preparation: Swell 0.5 mmol of Fmoc-deprotected Rink Amide resin (or equivalent amine-functionalized resin) in anhydrous N-Methyl-2-pyrrolidone (NMP) for 45 minutes in a fritted solid-phase reaction vessel. Drain the solvent.

  • Reagent Addition: Prepare a 2.0 M solution of 3-(Bromomethyl)-5-methoxybenzonitrile (5.0 mmol, 10 equiv) in anhydrous NMP. Add this solution to the resin.

  • Base Addition: Immediately add a 2.0 M solution of BTPP (5.0 mmol, 10 equiv) in NMP [2].

  • Agitation: Rotate the reaction vessel at ambient temperature for 16–24 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with NMP (5 × 5 mL), Dichloromethane (DCM) (5 × 5 mL), and Methanol (MeOH) (3 × 5 mL).

  • Self-Validation Checkpoint: Perform a Chloranil test. A negative result (colorless/yellow beads) confirms the complete consumption of the primary amine. If positive (blue/green), repeat steps 2–5.

Protocol 2: On-Resin Tetrazole Synthesis

Objective: Convert the pendant nitrile group into a 1H-tetrazole.

  • Swelling: Swell the nitrile-functionalized resin from Protocol 1 in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Reagent Loading: To the suspended resin (0.5 mmol), add Sodium Azide (NaN₃, 5.0 mmol, 10 equiv) and Triethylamine hydrochloride (Et₃N·HCl, 5.0 mmol, 10 equiv).

  • Cycloaddition: Seal the vessel securely and heat the suspension to 80 °C with gentle agitation for 24 hours. Note: Ensure the vessel can withstand mild pressure buildup.

  • Washing: Cool to room temperature and drain carefully. Wash the resin rigorously to remove excess azide salts: DMF (5 × 5 mL), Deionized Water (5 × 5 mL), DMF (5 × 5 mL), and DCM (5 × 5 mL).

  • Self-Validation Checkpoint: Analyze a few beads via on-resin FT-IR. The complete disappearance of the sharp −C≡N stretch at ∼2230 cm−1 validates the success of the cycloaddition.

Protocol 3: Cleavage and Purification

Objective: Release the final compound from the solid support.

  • Cleavage Cocktail: Treat the dried resin with 5 mL of a cleavage cocktail consisting of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Incubation: Agitate at room temperature for 2 hours.

  • Collection: Filter the cleavage solution into a collection vial. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to approximately 1 mL. Add 10 mL of cold diethyl ether to precipitate the final tetrazole product. Centrifuge and decant the ether.

Quantitative Data & Reaction Monitoring

To ensure reproducibility across different laboratory environments, the following table summarizes the expected quantitative metrics and analytical observations at each critical juncture of the SPOS workflow.

Reaction PhaseAnalytical MethodExpected ObservationCorrective Action (If Failed)
Amine Deprotection Kaiser TestPositive (Dark Blue beads)Repeat Fmoc deprotection (20% Piperidine/DMF).
N-Alkylation Chloranil TestNegative (No color change)Increase BTPP equivalents to 15x; extend reaction time.
Tetrazole Formation On-Resin FT-IRLoss of ∼2230 cm−1 peakAdd catalytic ZnBr2​ to lower activation energy.
Resin Cleavage LC-MS (ESI+)Dominant peak at Target [M+H]+ Optimize cleavage cocktail; extend cleavage to 3 hours.
Final Yield Gravimetric Analysis >85% crude yieldVerify resin loading capacity and swelling efficiency.

References

  • Title: Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit Source: Molecules 2010, 15(7), 4961-4983. URL: [Link] [1]

  • Title: Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction Source: Journal of Combinatorial Chemistry 2009, 11(1), 14-33. URL: [Link][2]

  • Title: Solid-Phase Synthesis of s-Tetrazines Source: Organic Letters 2023, 25(17), 3104-3108. URL: [Link][3]

Method

Application Note: Large-Scale Synthesis Considerations for 3-(Bromomethyl)-5-methoxybenzonitrile Derivatives

Strategic Rationale & Compound Significance 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) is a highly versatile electrophilic building block utilized in the development of complex active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Compound Significance

3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) is a highly versatile electrophilic building block utilized in the development of complex active pharmaceutical ingredients (APIs). The presence of the orthogonal functional groups—a reactive benzylic bromide, an electron-withdrawing nitrile, and an electron-donating methoxy ether—makes it an ideal intermediate for cross-coupling, etherification, and amine alkylation workflows.

At scale, the synthesis of this compound relies on the Wohl-Ziegler bromination of 3-methoxy-5-methylbenzonitrile. Transitioning this radical halogenation from the bench to pilot-scale requires rigorous control over regioselectivity, exotherm management, and the elimination of obsolete, ozone-depleting solvents.

Mechanistic Control: Regioselectivity & The Goldfinger Pathway

The primary chemical challenge in this synthesis is the substrate's susceptibility to side reactions. The methoxy group strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). If the concentration of molecular bromine (Br₂) spikes during the reaction, ionic ring bromination will outcompete the desired radical benzylic substitution.

To prevent this, the process leverages the Goldfinger Mechanism ([1]). By utilizing N-bromosuccinimide (NBS) as a "bromine sink," the reaction maintains an ultra-low, steady-state concentration of Br₂ ([2]). This kinetically favors the homolytic cleavage of the benzylic C-H bond by bromine radicals over the heterolytic attack on the aromatic ring.

Mechanism A Initiator (AIBN/Light) Homolysis B NBS (Bromine Sink) Low [Br2] Maintenance A->B Generates Br• C 3-Methoxy-5-methylbenzonitrile (Substrate) B->C Br• abstracts H F Electrophilic Ring Bromination (Suppressed) B->F High [Br2] causes EAS D Resonance-Stabilized Benzyl Radical C->D Benzylic C-H cleavage C->F Methoxy activation E 3-(Bromomethyl)-5-methoxybenzonitrile (Target Product) D->E Br2 transfer

Fig 1: Radical pathway and suppression of electrophilic aromatic substitution via low Br2 levels.

Process Engineering for Scale-Up

Solvent Selection & Phase Behavior

Historically, carbon tetrachloride (CCl₄) was the solvent of choice because it provided a self-validating visual cue: dense NBS sinks, while the lighter succinimide byproduct floats upon reaction completion. Due to the high toxicity and ozone-depleting nature of CCl₄, modern large-scale protocols substitute it with Trifluorotoluene (PhCF₃) ([3]). PhCF₃ perfectly mimics the phase behavior of CCl₄, allowing for the simple removal of succinimide via cold filtration.

Impurity Management

Over-bromination to the dibromomethyl derivative is a persistent risk. This is mitigated by strict stoichiometric control of NBS (1.05 equivalents) and portion-wise dosing. In highly sensitive derivatives, alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be utilized to release bromine even more controllably ([4]).

Quantitative Data Summaries

Table 1: Solvent Evaluation for Large-Scale Wohl-Ziegler Bromination

SolventToxicity / RegulatorySuccinimide Phase BehaviorYield ImpactScalability Rating
Carbon Tetrachloride (CCl₄) Ozone-depleting, highly toxicInsoluble (Floats)High❌ Obsolete
Trifluorotoluene (PhCF₃) Low toxicity, REACH compliantInsoluble (Floats)High✅ Optimal
Acetonitrile (MeCN) Moderate toxicitySoluble (Requires aq. workup)Medium-High⚠️ Acceptable
1,2-Dichlorobenzene Moderate toxicity, high boilingInsolubleHigh⚠️ Niche Use

Table 2: Impurity Profile and Control Strategy

ImpurityMechanistic OriginControl StrategyIPC Limit
Dibromomethyl Derivative Radical over-oxidation (excess Br•)Strict NBS stoichiometry (1.05 eq); portion-wise dosing< 2.0% (HPLC)
Ring-Brominated Isomer Electrophilic Aromatic SubstitutionMaintain low [Br₂] via Goldfinger mechanism; avoid Lewis acids< 0.5% (HPLC)
Unreacted Starting Material Incomplete radical propagationEnsure N₂ inerting; monitor AIBN half-life< 1.0% (HPLC)

Self-Validating Experimental Protocol (1-kg Scale)

This protocol is engineered as a self-validating system. The physical state of the reaction mixture provides immediate, visual feedback on the progress of the radical chain propagation, which is subsequently confirmed by analytical instrumentation.

Materials Required
  • Substrate: 3-Methoxy-5-methylbenzonitrile (1.00 kg, 6.79 mol)

  • Reagent: N-Bromosuccinimide (NBS) (1.27 kg, 7.13 mol, 1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (56 g, 0.34 mol, 0.05 eq)

  • Solvent: Trifluorotoluene (PhCF₃) (10.0 L)

Step-by-Step Methodology
  • Reactor Preparation & Inerting:

    • Charge a 20 L jacketed glass reactor with 3-methoxy-5-methylbenzonitrile (1.00 kg) and PhCF₃ (10.0 L).

    • Causality: Purge the system with Nitrogen (N₂) for 30 minutes. Oxygen acts as a potent radical scavenger and will prematurely terminate the propagation chain, leading to stalled reactions and high unreacted starting material.

  • Thermal Initiation:

    • Heat the reactor to 80 °C. Once the internal temperature stabilizes, charge AIBN (56 g).

    • Causality: At 80 °C, the half-life of AIBN is approximately 1 hour. This ensures a steady, controlled generation of initiating radicals throughout the dosing phase. Alternatively, visible-light irradiation (LEDs) can be used to induce homolysis without thermal initiators ([5]).

  • Controlled Reagent Dosing:

    • Add NBS (1.27 kg) in 5 equal portions over 2.5 hours.

    • Causality: Portion-wise addition is critical. Dumping NBS causes a rapid exotherm and a transient spike in Br₂ concentration, which would trigger the unwanted electrophilic ring bromination.

  • Self-Validating Propagation & IPC:

    • Maintain stirring at 80–85 °C.

    • Visual IPC: The reaction is nearing completion when the dense, red-tinted NBS solid resting at the bottom of the reactor is entirely consumed, replaced by a buoyant, white suspension of succinimide floating near the surface.

    • Analytical IPC: Pull a sample for HPLC analysis. Proceed to cooling only when unreacted starting material is < 1.0%.

  • Workup & Succinimide Removal:

    • Cool the reactor to 0–5 °C and hold for 2 hours.

    • Filter the mixture through a sintered glass funnel. Wash the filter cake with cold PhCF₃ (1.0 L).

    • Causality: Succinimide is highly insoluble in cold PhCF₃. This single filtration step removes >95% of the reaction byproduct.

  • Quenching & Isolation:

    • Transfer the filtrate to a separatory funnel and wash with 10% aqueous Na₂S₂O₃ (3.0 L).

    • Causality: The thiosulfate wash quenches any residual active bromine species, preventing downstream oxidative degradation or discoloration of the final API.

    • Concentrate the organic layer under reduced pressure and crystallize the crude product from a Heptane/Ethyl Acetate (8:2) mixture to reject any trace dibromomethyl impurities into the mother liquor.

Workflow S1 Reactor Prep PhCF3 + Substrate S2 Initiation Heat to 80°C + AIBN S1->S2 S3 NBS Dosing Portion-wise Addition S2->S3 S4 Propagation HPLC IPC Monitoring S3->S4 S5 Workup Filter Succinimide S4->S5 S6 Isolation Crystallization S5->S6

Fig 2: Process workflow for large-scale benzylic bromination highlighting critical control points.

References

  • Wohl-Ziegler bromination - Wikipedia. Wikipedia. URL:[Link][1]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. Organic Chemistry Portal. URL:[Link][2]

  • ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. URL:[Link][3]

  • User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction. ResearchGate. URL:[Link][5]

  • Wohl–Ziegler bromination - Grokipedia. Grokipedia. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Yields in Reactions with 3-(Bromomethyl)-5-methoxybenzonitrile

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5). As a bifunctional buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5).

As a bifunctional building block, this molecule presents unique synthetic opportunities but is notorious for yield-limiting side reactions. The meta-methoxy group exerts an inductive electron-withdrawing effect (-I), and the meta-nitrile group acts as a powerful electron-withdrawing group (EWG). This combined electronic environment heavily destabilizes benzylic carbocations (suppressing SN​1 pathways) while drastically lowering the LUMO energy of the C–Br bond. Consequently, the benzylic carbon is hyper-electrophilic, making SN​2 reactions exceptionally fast but highly prone to over-alkylation and hydrolysis.

Part 1: Troubleshooting FAQs

Q1: During N-alkylation with a primary amine, I am isolating a complex mixture of products. Why is my yield of the secondary amine so low?

The Causality: You are experiencing over-alkylation . When the primary amine successfully displaces the bromide via an SN​2 mechanism, the resulting secondary amine product is often more nucleophilic than the starting primary amine. Because the benzylic position of 3-(Bromomethyl)-5-methoxybenzonitrile is hyper-electrophilic, the newly formed secondary amine rapidly attacks another molecule of the starting material, forming tertiary amines or quaternary ammonium salts [1]. The Solution: To kinetically favor mono-alkylation, you must alter the stoichiometry to create pseudo-first-order conditions. Use a large excess of the primary amine (3.0 to 5.0 equivalents). If the amine is too expensive to use in excess, utilize a bulky, non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) and add the benzylic bromide dropwise at 0 °C to a dilute solution of the amine [2].

Q2: My LC-MS analysis shows a major byproduct with an m/z of 164.1 [M+H]+. What is this, and how do I prevent it?

The Causality: The mass shift from ~226 (starting material) to 164.1 corresponds to the loss of bromine (-79.9) and the addition of a hydroxyl group (+17), indicating hydrolysis to 3-(hydroxymethyl)-5-methoxybenzonitrile. The strong inductive pull of the meta-nitrile group makes the C–Br bond highly susceptible to attack by trace water, a reaction that is drastically accelerated in the presence of inorganic bases like K2​CO3​ or Cs2​CO3​ [1]. The Solution: Rigorous exclusion of water is mandatory. Solvents (especially hygroscopic ones like DMF or MeCN) must be strictly anhydrous and stored over 3Å molecular sieves. Furthermore, the reaction must be purged and maintained under an inert Argon or Nitrogen atmosphere.

Q3: I am trying to perform a Kumada cross-coupling using the Grignard reagent of this molecule, but the reaction fails and the nitrile group degrades. What is the alternative?

The Causality: Grignard reagents and organolithiums are highly polarized, hard nucleophiles. The electrophilic carbon of the nitrile (-CN) group is highly susceptible to nucleophilic addition by these reagents, leading to the formation of imines (and subsequently ketones upon aqueous workup) rather than the desired cross-coupling product. The Solution: You must use a softer, more chemoselective organometallic species. Knochel's organozinc methodology is the gold standard here. By directly inserting zinc dust into the benzylic bromide in the presence of LiCl, you form a benzylic zinc reagent. The C–Zn bond is less polarized, making it perfectly tolerant of sensitive functional groups like nitriles and methoxy ethers. This zinc reagent can then be seamlessly used in Pd- or Co-catalyzed Negishi cross-couplings [3].

Part 2: Quantitative Data Presentation

The following table summarizes the optimization landscape for the N-alkylation of 3-(Bromomethyl)-5-methoxybenzonitrile, demonstrating how base, solvent, and stoichiometry influence the chemoselectivity between mono- and poly-alkylation.

Table 1: Impact of Reaction Conditions on N-Alkylation Yields

Solvent (0.1 M)Base (Equiv)Amine (Equiv)Temp (°C)Mono-alkylation Yield (%)Poly-alkylation Yield (%)
Wet DMF K2​CO3​ (2.0)1.025< 10% (Hydrolysis dominant)N/A
Anhydrous DMF K2​CO3​ (2.0)1.02535%55%
Anhydrous MeCN K2​CO3​ (2.0)3.02572%18%
Anhydrous MeCNDIPEA (1.5)1.00 → 2568%22%
Anhydrous THF DIPEA (1.5) 3.0 0 → 25 > 90% < 5%

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Mono-N-Alkylation (Self-Validating System)

This protocol utilizes steric hindrance and stoichiometry to suppress over-alkylation.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add the primary amine (3.0 mmol) and anhydrous DIPEA (1.5 mmol).

  • Solvent Addition: Inject 10 mL of anhydrous THF (stored over 3Å molecular sieves) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 3-(Bromomethyl)-5-methoxybenzonitrile (1.0 mmol, 226.1 mg) in 5 mL of anhydrous THF. Add this solution dropwise over 30 minutes via a syringe pump. Causality: Slow addition ensures the primary amine is always in massive excess relative to the electrophile, enforcing pseudo-first-order kinetics.

  • Reaction & Validation: Remove the ice bath and stir at 25 °C for 4 hours.

    • Validation Step: Monitor via LC-MS. The reaction is complete when the isotopic doublet at m/z 225/227 disappears. The absence of a peak at m/z 164.1 validates that the anhydrous conditions successfully prevented hydrolysis.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3 x 15 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Preparation of Benzylic Zinc Reagent (Knochel Method)

This protocol generates a nucleophile that is completely tolerant of the internal nitrile group.

  • Activation: To an Argon-flushed flask, add Zinc dust (1.5 mmol) and anhydrous LiCl (1.5 mmol). Heat the flask to 150 °C under high vacuum for 15 minutes to rigorously dry the salts, then cool to 25 °C and backfill with Argon.

  • Solvent: Add 3 mL of anhydrous THF. Activate the zinc by adding 1,2-dibromoethane (5 mol%) and boiling the mixture gently with a heat gun, followed by the addition of TMSCl (1 mol%).

  • Insertion: Add 3-(Bromomethyl)-5-methoxybenzonitrile (1.0 mmol) dropwise at 25 °C. Stir for 2 hours.

  • Validation: Quench a 0.1 mL aliquot with iodine ( I2​ ) in THF. GC-MS analysis should show complete conversion to the benzylic iodide, confirming the successful formation of the organozinc reagent without degradation of the nitrile group. This reagent is now ready for Negishi coupling [3].

Part 4: Reaction Pathway Visualization

The following diagram maps the divergent reactivity pathways of 3-(Bromomethyl)-5-methoxybenzonitrile, highlighting how specific conditions trigger either desired product formation or yield-destroying side reactions.

Reactivity SM 3-(Bromomethyl)-5- methoxybenzonitrile SN2 Mono-Alkylated Amine SM->SN2 1° Amine (Excess) Anhydrous Zn Benzylic Zinc Reagent SM->Zn Zn dust, LiCl THF, 25°C OverAlk Poly-Alkylated Amine SM->OverAlk 1° Amine (1 eq) High Temp Hydrolysis Benzyl Alcohol (Hydrolysis) SM->Hydrolysis Trace Water + Base NitrileAttack Imine/Ketone (Nitrile Attack) SM->NitrileAttack Grignard/R-Li Reagents

Divergent reactivity pathways of 3-(Bromomethyl)-5-methoxybenzonitrile based on reaction conditions.

Part 5: References

  • Benischke, A. D., Knoll, I., Rérat, A., Gosmini, C., & Knochel, P. "A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides." RSC Advances, 2016. Available at:[Link]

Optimization

Technical Support Center: Recrystallization of 3-(Bromomethyl)-5-methoxybenzonitrile Derivatives

Welcome to the Technical Support Center for researchers working with 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) and its downstream derivatives. Because this parent compound features a reactive benzylic brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers working with 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) and its downstream derivatives. Because this parent compound features a reactive benzylic bromide, an electron-donating methoxy group, and an electron-withdrawing nitrile group, its derivatives (such as benzylic amines, ethers, and cross-coupling products) exhibit unique solubility profiles.

This guide is designed to help you troubleshoot common purification failures, understand the thermodynamic causality behind crystallization issues, and implement self-validating protocols to ensure high-purity isolation.

System Overview & Quantitative Solvent Data

When recrystallizing products derived from 3-(Bromomethyl)-5-methoxybenzonitrile, the presence of the polar nitrile (-CN) and methoxy (-OCH₃) groups dictates that mixed-solvent systems (a primary solvent to dissolve, and an anti-solvent to crash out) are usually required.

Table 1: Quantitative Solvent Parameters for Recrystallization Optimization

SolventBoiling Point (°C)Polarity IndexRole in Recrystallization of Derivatives
Hexane / Heptane 69 / 980.1Excellent Anti-Solvent; removes non-polar impurities.
Toluene 1102.4Primary Solvent; strong π−π interactions with the aromatic ring.
Ethyl Acetate 774.4Primary Solvent; excellent for dissolving polar degradation products.
Ethanol 785.2Primary Solvent; forms hydrogen bonds with the nitrile (-CN) group.
Water 10010.2Anti-Solvent; highly effective for benzylic amine derivatives.
Troubleshooting FAQs

Q1: My synthesized derivative is "oiling out" (forming a liquid emulsion) instead of forming a crystalline suspension during cooling. What causes this and how can I fix it? A1: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the solute's melting point is lower than the temperature at which the solution reaches supersaturation[1]. For 3-cyano-5-methoxybenzyl derivatives, trace impurities (such as unreacted starting material or hydrolysis byproducts) disrupt the crystal lattice formation, kinetically hindering nucleation and acting as a solvent for your product[2]. Causality & Solution: You must alter the thermodynamic starting point. Reheat the mixture until the oil completely dissolves into a single phase. Then, add 10-15% more of your primary "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the product's melting point[2]. Slowing the cooling rate by insulating the flask will also favor the thermodynamics of crystal growth over the kinetics of oiling out.

Q2: How do I separate unreacted 3-(Bromomethyl)-5-methoxybenzonitrile from my solid product if they co-crystallize? A2: Benzyl bromides are highly soluble in most organic phases and can degrade your target product over time if not removed[3]. If your target derivative is a solid at room temperature, a simple slurry wash with a low-polarity solvent like diisopropyl ether or heptane can selectively dissolve the unreacted benzyl bromide while leaving your polar product intact[3]. Alternative Scavenging: If slurry washing fails, chemically scavenge the excess starting material before crystallization. Adding a tertiary amine (like triethylamine) converts the unreacted benzyl bromide into a highly water-soluble quaternary ammonium salt, which is easily partitioned into the aqueous layer during extraction[3].

Q3: My isolated crystals have an amber or dark yellow discoloration despite multiple washes. What is the cause? A3: Discoloration in benzyl bromide reactions frequently stems from the generation of trace free bromine or highly conjugated degradation products during the reaction[4]. Free bromine complexes strongly with the electron-rich methoxy-aromatic ring of your compound. Causality & Solution: To break this complex, incorporate a mild reducing wash prior to recrystallization. Wash the organic layer with an aqueous sodium thiosulfate solution; the thiosulfate reduces the free bromine to colorless bromide ions, which partition into the aqueous phase[4].

Experimental Protocols
Protocol A: Rescuing an "Oiled-Out" Benzylic Derivative

This protocol is a self-validating system: success is immediately visually confirmed when the cloudy emulsion transitions directly into sharp, distinct solid particles without passing through a secondary liquid phase.

  • Re-dissolution: Place the flask containing the oiled-out emulsion back onto the heat source (e.g., a hot plate or steam bath).

  • Solvent Adjustment: Add 10-15% more of the primary (soluble) solvent dropwise while swirling until the oil completely dissolves into a clear, single-phase solution[2].

  • Thermal Insulation: Remove the flask from the heat source and place it on a thermally insulating surface (e.g., a cork ring). Cover the flask with a watch glass to trap heat and drastically slow the cooling rate[5].

  • Seeding: Once the solution reaches a temperature just above room temperature (but before oiling occurs), introduce a single pure seed crystal of the target derivative to bypass the nucleation energy barrier[1].

  • Maturation: Allow the flask to sit undisturbed for 2 hours. Do not agitate, as shear forces can induce premature oiling in highly supersaturated systems.

Protocol B: Chemical Scavenging and Two-Solvent Recrystallization

This protocol validates itself via sensory and analytical feedback: the organic layer will cease to be a lacrimator (tear-inducing) once the benzyl bromide is scavenged, and TLC will confirm the disappearance of the high-Rf starting material spot.

  • Scavenging: To the crude reaction mixture containing the target product and excess 3-(Bromomethyl)-5-methoxybenzonitrile, add 1.5 equivalents of Triethylamine (TEA)[3]. Stir at room temperature for 30 minutes.

  • Aqueous Partitioning: Dilute the mixture with Diethyl Ether and wash sequentially with saturated aqueous Sodium Bicarbonate, followed by water[3]. The quaternized benzyl bromide byproducts will transfer entirely to the aqueous layer.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Two-Solvent Recrystallization: Dissolve the resulting crude solid in a minimum amount of hot Toluene. Slowly add Hexane (anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Crystallization: Add a single drop of Toluene to clear the cloudiness, then allow the solution to cool slowly to room temperature, followed by an ice bath for 30 minutes to maximize yield[6]. Filter via a Hirsch funnel.

Troubleshooting Workflow

RecrystallizationTroubleshooting Start Crude 3-(Bromomethyl)-5-methoxybenzonitrile Derivative Observation Cooling Observation Start->Observation OilsOut Liquid Droplets Form (Oiling Out / LLPS) Observation->OilsOut Emulsion forms Discolored Amber/Yellow Crystals (Halogen Impurities) Observation->Discolored Off-color solid Impure Co-crystallization with Unreacted Benzyl Bromide Observation->Impure Broad melting point FixOil Reheat to single phase Add 10% 'good' solvent Insulate & slow cool OilsOut->FixOil FixColor Aqueous Thiosulfate Wash Recrystallize with Activated Charcoal Discolored->FixColor FixImpure Triethylamine Scavenging Partition in H2O / Ether Slurry wash with Heptane Impure->FixImpure Pure Pure Crystalline Product FixOil->Pure FixColor->Pure FixImpure->Pure

Troubleshooting workflow for recrystallization issues in benzyl bromide derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 3-(Bromomethyl)-5-methoxybenzonitrile by HPLC

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. The intermediate, 3-(Bromomethyl)-5-methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. The intermediate, 3-(Bromomethyl)-5-methoxybenzonitrile, is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity of such non-volatile and thermally labile compounds.

This guide provides an in-depth, comparative analysis of reversed-phase HPLC (RP-HPLC) methods for the purity determination of 3-(Bromomethyl)-5-methoxybenzonitrile. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the performance of different HPLC columns. This document is designed to be a practical resource, grounded in scientific principles, to aid in the development and implementation of effective purity analysis strategies.

The Critical Role of Purity Analysis

The synthetic route to 3-(Bromomethyl)-5-methoxybenzonitrile can introduce a variety of impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. For instance, positional isomers are common impurities in the synthesis of substituted aromatic compounds. The presence of these impurities, even in trace amounts, can have significant consequences in subsequent synthetic steps and the final API. Therefore, a highly selective and sensitive analytical method is imperative.

Principles of HPLC for Purity Analysis

HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In RP-HPLC, the most common mode for pharmaceutical analysis, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The choice of the stationary phase is critical for achieving optimal separation. While standard C18 (octadecylsilane) columns are widely used, for halogenated aromatic compounds like 3-(Bromomethyl)-5-methoxybenzonitrile, alternative column chemistries can offer superior resolution and selectivity.[1] This guide will compare the performance of a standard C18 column with a Pentafluorophenyl (PFP) column. PFP columns are known to provide unique selectivity for halogenated compounds and positional isomers due to multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions.[1]

Experimental Design: A Comparative Study

To objectively assess the most suitable HPLC method, a comparative study was designed to evaluate the performance of two different stationary phases: a standard C18 column and a PFP column. The key performance indicators for comparison are resolution (a measure of the degree of separation between two peaks), peak symmetry (as measured by the tailing factor), and overall analysis time.

Methodology

A stability-indicating HPLC method was developed and validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] This ensures the method is robust and can accurately measure the analyte in the presence of its potential degradation products.

1. Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.[1]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(Bromomethyl)-5-methoxybenzonitrile sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a common mobile phase modifier that helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.[4] Acetonitrile is a common organic solvent in RP-HPLC with good UV transparency.
Gradient Elution A time-based linear gradient from a lower to a higher concentration of the organic solvent (acetonitrile). A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.Gradient elution is necessary to elute compounds with a wide range of polarities and to ensure that any potential late-eluting impurities are detected.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns that provides a good balance between analysis time and separation efficiency.[5]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes.[5]
Detection Wavelength Determined by the UV absorbance maximum of 3-(Bromomethyl)-5-methoxybenzonitrile. A photodiode array (PDA) detector is useful for identifying the optimal wavelength and for peak purity analysis. Based on the benzonitrile chromophore, a wavelength in the range of 220-260 nm is expected to be suitable.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

4. Columns for Comparison:

  • Column A: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Column B: PFP (Pentafluorophenyl) Column (e.g., 4.6 x 150 mm, 5 µm)

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 vs. PFP Column) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Compare Compare Column Performance Calculate->Compare Technique_Comparison cluster_primary Primary Method cluster_complementary Complementary/Alternative Methods HPLC HPLC (High Throughput, Quantitative) GC GC (Volatile Compounds, Thermally Stable) HPLC->GC if volatile & stable NMR NMR (Structural Elucidation, qNMR) HPLC->NMR for structural confirmation LCMS LC-MS (Impurity Identification) HPLC->LCMS for impurity ID

Sources

Comparative

A Comparative Guide to the 1H NMR Characterization of 3-(Bromomethyl)-5-methoxybenzonitrile Reaction Products

This guide provides an in-depth analysis of the ¹H NMR spectral changes observed during the chemical transformation of 3-(bromomethyl)-5-methoxybenzonitrile. As a versatile bifunctional building block, this reagent is pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectral changes observed during the chemical transformation of 3-(bromomethyl)-5-methoxybenzonitrile. As a versatile bifunctional building block, this reagent is prized in medicinal chemistry and materials science for its capacity to undergo selective reactions at its highly reactive benzylic bromide position.[1][2] Accurate and efficient characterization of its reaction products is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. Here, we offer a comparative analysis of the starting material against its common nucleophilic substitution products, supported by experimental data and protocols to guide researchers in their synthetic endeavors.

The Pivotal Role of ¹H NMR in Reaction Monitoring

¹H NMR spectroscopy provides a non-destructive, high-resolution window into the molecular structure of a compound. In the context of the reactions of 3-(bromomethyl)-5-methoxybenzonitrile, it allows for the unambiguous confirmation of product formation by tracking the disappearance of the starting material's characteristic signals and the emergence of new, predictable resonances. The chemical shift (δ) of the benzylic methylene protons (-CH₂Br) is particularly diagnostic and serves as the primary reporter for the success of a substitution reaction.[3]

¹H NMR Profile of the Starting Material: 3-(Bromomethyl)-5-methoxybenzonitrile

The structure of 3-(bromomethyl)-5-methoxybenzonitrile dictates a distinct ¹H NMR spectrum. The key is to understand the electronic environment of each proton. The aromatic ring is substituted with three groups: an electron-withdrawing nitrile (-CN), an electron-donating methoxy (-OCH₃), and the electrophilic bromomethyl (-CH₂Br) group.

The expected ¹H NMR signals are:

  • Benzylic Protons (-CH₂Br): These two protons appear as a sharp singlet. Due to the electronegativity of the adjacent bromine atom and the deshielding effect of the aromatic ring, their resonance is typically found downfield, at approximately δ 4.5 ppm .[3][4] This signal is the most critical to monitor during a reaction.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group also appear as a sharp singlet, typically around δ 3.8 ppm .[5] This signal is generally unaffected by reactions at the bromomethyl site and can serve as a useful internal reference point.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-7.5 ppm). Their specific multiplicities will be singlets or narrow triplets/doublets (meta-coupling), reflecting their substitution pattern. We can predict three distinct signals for H-2, H-4, and H-6.

The following diagram illustrates the general workflow for synthesizing and characterizing a derivative of 3-(bromomethyl)-5-methoxybenzonitrile.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A 3-(Bromomethyl)-5- methoxybenzonitrile + Nucleophile B Reaction Setup (Solvent, Base, Temp) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quench Reaction C->D Reaction Complete E Aqueous Extraction D->E F Column Chromatography E->F G ¹H NMR Spectroscopy F->G Isolated Product H ¹³C NMR, MS, IR G->H I Data Analysis & Structure Confirmation H->I

Caption: General workflow for synthesis and characterization.

Comparative Analysis of Reaction Products

The true power of ¹H NMR is revealed when comparing the spectrum of the starting material to its products. The benzylic bromide is an excellent leaving group, making the benzylic carbon a prime target for nucleophiles.[1] This reactivity allows for the facile synthesis of ethers, amines, and other derivatives.

Case Study 1: Ether Synthesis (O-Alkylation)

Reacting 3-(bromomethyl)-5-methoxybenzonitrile with an alcohol in the presence of a non-nucleophilic base (e.g., NaH) yields a benzyl ether.[2][6] This transformation introduces an alkoxy group (-OR) in place of the bromine.

Key Spectral Changes:

  • Disappearance of -CH₂Br: The singlet at ~δ 4.5 ppm vanishes completely upon successful reaction.

  • Appearance of Benzylic Ether Protons (-CH₂OR): A new singlet appears, corresponding to the benzylic protons now adjacent to an oxygen atom. This signal is typically found in the same region or slightly upfield from the starting bromide, around δ 4.4-4.6 ppm .[7] The exact position depends on the nature of the 'R' group.

  • New Signals from the Nucleophile: Additional signals corresponding to the protons of the newly introduced 'R' group will appear in the spectrum. For example, reaction with ethanol would show a quartet and a triplet for the ethyl group.

Case Study 2: Amine Synthesis (N-Alkylation)

The reaction with a primary or secondary amine yields the corresponding N-substituted benzylamine derivative.[8][9] This is a standard Sₙ2 reaction.

Key Spectral Changes:

  • Disappearance of -CH₂Br: The singlet at ~δ 4.5 ppm is absent in the product spectrum.

  • Appearance of Benzylic Amine Protons (-CH₂NR₂): A new singlet appears for the benzylic protons, now adjacent to a nitrogen atom. Nitrogen is less electronegative than bromine, causing a significant upfield shift . This new signal typically appears around δ 3.8-4.0 ppm .[10]

  • Amine N-H Proton: If a primary amine (RNH₂) is used, a broad singlet corresponding to the N-H proton will be observed. This peak's chemical shift is variable and it can be exchanged with D₂O.

  • New Signals from the Amine: Resonances from the R-groups of the nucleophilic amine will also be present.

The following diagram illustrates these key chemical transformations.

Caption: Reaction pathways from 3-(bromomethyl)-5-methoxybenzonitrile.

Case Study 3: Hydrolysis to Benzyl Alcohol

Under certain conditions, particularly during aqueous work-ups or prolonged heating in the presence of water, the bromomethyl group can be hydrolyzed to a benzyl alcohol.[2]

Key Spectral Changes:

  • Disappearance of -CH₂Br: The singlet at ~δ 4.5 ppm is replaced.

  • Appearance of Benzylic Alcohol Protons (-CH₂OH): A new singlet appears slightly downfield of the starting bromide, typically around δ 4.7 ppm . The adjacent hydroxyl group is deshielding.[7]

  • Hydroxyl Proton (-OH): A broad, exchangeable singlet for the hydroxyl proton will appear. Its chemical shift is highly dependent on solvent and concentration.

Data Summary: A Comparative Table

The following table summarizes the diagnostic ¹H NMR chemical shifts that allow for rapid differentiation between the starting material and its common derivatives.

Compound TypeFunctional GroupDiagnostic SignalTypical Chemical Shift (δ ppm)Key Observation
Starting Material Benzylic Bromide-CH₂Br ~ 4.5Disappears upon reaction.
Product 1 Benzylic Ether-CH₂OR ~ 4.5Minimal shift from starting material.
Product 2 Benzylic Amine-CH₂NR₂ ~ 3.9Significant upfield shift.
Product 3 Benzylic Alcohol-CH₂OH ~ 4.7Slight downfield shift.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument frequency.[3]

Experimental Protocols

To provide a practical context, we present generalized, self-validating protocols for the synthesis of ether and amine derivatives.

Protocol 1: Synthesis of a Benzyl Ether Derivative

Objective: To synthesize 3-((ethoxymethyl)methyl)-5-methoxybenzonitrile.

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add absolute ethanol (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Nucleophilic Substitution: Add a solution of 3-(bromomethyl)-5-methoxybenzonitrile (1.0 eq.) in anhydrous THF dropwise to the alkoxide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Obtain a ¹H NMR spectrum of the purified product to confirm the presence of the -CH₂OEt signals and the absence of the -CH₂Br signal.

Protocol 2: Synthesis of a Benzylamine Derivative

Objective: To synthesize 3-((benzylamino)methyl)-5-methoxybenzonitrile.

Methodology:

  • Preparation: Dissolve 3-(bromomethyl)-5-methoxybenzonitrile (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Amine: Add benzylamine (2.2 eq.) to the solution. The excess amine also acts as a base to neutralize the HBr byproduct. Alternatively, use 1.1 eq. of the amine and 1.2 eq. of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or by recrystallization/distillation.

  • Characterization: Confirm the structure using ¹H NMR, looking for the characteristic upfield shift of the benzylic protons to ~δ 3.9 ppm.

Conclusion

¹H NMR spectroscopy is an indispensable tool for characterizing the reaction products of 3-(bromomethyl)-5-methoxybenzonitrile. By focusing on the significant and predictable shifts of the benzylic methylene protons, researchers can rapidly and confidently determine the outcome of their synthetic transformations. The comparative data and protocols provided in this guide serve as a foundational resource for scientists and professionals engaged in the synthesis of novel molecules derived from this versatile building block.

References

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. 3-bromo-5-methoxybenzonitrile (C8H6BrNO). Retrieved from [Link]

  • Chem LibreTexts. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. Process for the preparation of 3-aminobenzonitrile replace.
  • Google Patents. 3-ethoxy-4-methoxy benzonitrile preparing method.
  • ResearchGate. (2025, August 7). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Semantic Scholar. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information for. Retrieved from [Link]

  • European Patent Office. (2013, February 20). PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. Retrieved from [Link]

  • Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • National Institutes of Health. Benzylamine | C6H5CH2NH2 | CID 7504. Retrieved from [Link]

  • PubMed. (1977, March). Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. Retrieved from [Link]

  • ResearchGate. 1H‐NMR spectrum of 3‐hydroxy‐4‐methoxy benzal acrolein. Retrieved from [Link]

  • ResearchGate. The variation in NMR spectrum for the reaction of 1f with a benzyl amine. Retrieved from [Link]

  • Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0206048). Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidan. Retrieved from [Link]

  • University of Pretoria. Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from [Link]

  • MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... Retrieved from [Link]

  • ResearchGate. (2018, July 4). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]

  • Indian Journal of Chemistry. (2015, January). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

Sources

Validation

3-(Bromomethyl)-5-methoxybenzonitrile vs. 3-(chloromethyl)-5-methoxybenzonitrile in synthesis

Title: 3-(Bromomethyl)- vs. 3-(Chloromethyl)-5-methoxybenzonitrile: A Comparative Guide to Reactivity and Reagent Selection in Organic Synthesis As drug development and complex organic synthesis demand higher precision,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-(Bromomethyl)- vs. 3-(Chloromethyl)-5-methoxybenzonitrile: A Comparative Guide to Reactivity and Reagent Selection in Organic Synthesis

As drug development and complex organic synthesis demand higher precision, the selection of appropriate electrophilic building blocks becomes critical. Benzylic halides are ubiquitous alkylating agents, but the choice of the leaving group—specifically bromide versus chloride—drastically alters the synthetic workflow.

This guide provides an objective, data-driven comparison between 3-(bromomethyl)-5-methoxybenzonitrile and 3-(chloromethyl)-5-methoxybenzonitrile [1], detailing their mechanistic differences, stability profiles, and optimized experimental protocols.

Structural and Electronic Context: The SN2 Imperative

Before comparing the leaving groups, we must analyze the electronic environment of the shared 5-methoxybenzonitrile core.

The benzylic carbon (position 3) is flanked by a cyano group (-CN) at position 1 and a methoxy group (-OCH₃) at position 5. Because both substituents are meta to the benzylic carbon, they cannot stabilize or destabilize the position via resonance. Instead, they exert purely inductive electron-withdrawing effects .

  • Causality: This intense inductive withdrawal severely destabilizes any potential carbocation intermediate, effectively shutting down the unimolecular (SN1) substitution pathway[2]. Consequently, both reagents undergo nucleophilic substitution almost exclusively via a bimolecular (SN2) mechanism, making the steric accessibility of the primary benzylic carbon and the quality of the leaving group the sole dictators of reaction kinetics[3].

SN2_Pathway Nuc Nucleophile (e.g., Amine) TS Transition State [Nuc···CH2(Ar)···X]‡ Nuc->TS Attacks carbon Elec Benzylic Halide (Ar-CH2-X) Elec->TS C-X lengthens Prod Alkylated Product (Ar-CH2-Nuc) TS->Prod Bond forms LG Leaving Group (Br⁻ or Cl⁻) TS->LG Bond breaks

SN2 nucleophilic substitution mechanism for benzylic halides.

The Leaving Group Dichotomy: Bromide vs. Chloride

The fundamental difference between these two reagents lies in the bond dissociation energy (BDE) and polarizability of the carbon-halogen bond.

  • 3-(Bromomethyl)-5-methoxybenzonitrile (Bromo-derivative): Bromide is a superior leaving group due to its larger atomic radius, which allows it to effectively delocalize the developing negative charge in the transition state[4]. The weaker C-Br bond (~285 kJ/mol) results in highly accelerated kinetics. Benzyl bromides typically react 50 to 100 times faster than their chloride counterparts under identical conditions[5][6].

  • 3-(Chloromethyl)-5-methoxybenzonitrile (Chloro-derivative): The C-Cl bond is significantly stronger (~338 kJ/mol), making chloride a poorer leaving group[4]. While this reduces its reactivity, it drastically increases the thermodynamic stability of the reagent, preventing unwanted hydrolysis during storage or slow additions in scale-up environments[7].

Quantitative Performance & Stability Comparison

To facilitate reagent selection, the quantitative and physicochemical differences are summarized below:

Parameter3-(Bromomethyl)-5-methoxybenzonitrile3-(Chloromethyl)-5-methoxybenzonitrile
CAS Number 729613-58-51261851-29-9[1]
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Relative SN2 Rate Extremely HighModerate to Low
Moisture Sensitivity High (Prone to hydrolysis)Low (Stable in ambient air)
Storage Requirements 2–8 °C, under Argon/N₂Room temperature
Typical Reaction Temp 0 °C to Room Temperature60 °C to 80 °C (Reflux)
Catalyst Requirement NoneOften requires NaI (Finkelstein)[6]
Ideal Application Discovery chemistry, rapid library synthesisProcess chemistry, large-scale manufacturing

Self-Validating Experimental Methodologies

The choice of reagent dictates the experimental workflow. Below are optimized, self-validating protocols for the N-alkylation of a generic secondary amine.

Protocol A: Mild Alkylation using the Bromo-Derivative

Objective: High-yield alkylation under mild conditions to prevent degradation of sensitive substrates.

  • Setup: In a flame-dried flask, dissolve the secondary amine (1.0 mmol) in anhydrous acetonitrile (5 mL, 0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 mmol). Causality: K₂CO₃ acts as an insoluble, heterogeneous acid scavenger to neutralize the generated HBr without inducing side reactions.

  • Reaction: Cool the suspension to 0 °C. Add 3-(bromomethyl)-5-methoxybenzonitrile (1.05 mmol) dropwise as a solution in 1 mL acetonitrile. Warm to room temperature.

  • Validation (Self-Check): Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is validated as complete when the UV-active electrophile spot is fully consumed.

  • Workup: Filter the suspension. The physical accumulation of KBr salts on the filter pad validates the consumption of the base. Concentrate the filtrate under reduced pressure.

Protocol B: Finkelstein-Accelerated Alkylation using the Chloro-Derivative

Objective: Achieve comparable yields using the more stable, less reactive chloro-derivative via catalytic acceleration.

  • Setup: Dissolve the secondary amine (1.0 mmol) and 3-(chloromethyl)-5-methoxybenzonitrile (1.1 mmol) in anhydrous acetonitrile (5 mL).

  • Catalysis: Add anhydrous K₂CO₃ (2.0 mmol) and Sodium Iodide (NaI) (0.2 mmol). Causality: The chloro-derivative is sluggish. NaI triggers an in-situ Finkelstein reaction, temporarily converting the chloride to a highly reactive benzylic iodide, which is rapidly consumed by the amine, bypassing the high activation energy of the C-Cl bond[6].

  • Reaction & Validation: Heat to 70 °C under reflux. The mixture will transiently darken (indicating iodide formation) before turning cloudy as NaCl precipitates. Complete consumption of the chloro-derivative via TLC after 12–16 hours validates the catalytic cycle.

  • Workup: Cool to room temperature, filter off the salts, and wash the organic layer with saturated aqueous Na₂S₂O₃ to quench any residual iodine, ensuring a pure product.

Strategic Selection in Workflows

The decision between these two reagents should be dictated by the phase of your research:

Decision_Tree Start Select Alkylating Agent NucStrength Nucleophile Strength? Start->NucStrength WeakNuc Weak / Hindered NucStrength->WeakNuc Weak StrongNuc Strong / Reactive NucStrength->StrongNuc Strong Bromo Bromo-Derivative (High Reactivity) WeakNuc->Bromo Chloro Chloro-Derivative (High Stability) StrongNuc->Chloro Finkelstein Add NaI Catalyst (Finkelstein) Chloro->Finkelstein If faster rate needed

Decision matrix for selecting between bromo and chloro benzylic derivatives.

For Discovery Chemistry , where time-to-compound is the primary metric, the bromo-derivative is the undisputed choice. Its high reactivity guarantees successful coupling even with sterically hindered or weak nucleophiles. For Process Chemistry and Scale-up , the chloro-derivative is superior. It avoids the generation of highly corrosive HBr gas, eliminates the need for cold-chain storage, and provides a more controllable, less exothermic reaction profile[5][7].

References

  • Title: 1261851-29-9 3-(Chloromethyl)-5-methoxybenzonitrile Source: chemsrc.com URL: [Link][1]

  • Title: Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes Source: acs.org (Organic Letters) URL: [Link][7]

  • Title: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: libretexts.org URL: [Link][2]

  • Title: Self-immolative systems for the disclosure of reactive electrophilic alkylating agents Source: rsc.org (Chemical Communications) URL: [Link][6]

  • Title: Differentiate Benzylic Halide Explain the differences and characteristic Source: askfilo.com URL: [Link][3]

  • Title: Nucleophilic Substitution Reactions - Haloalkanes Source: ck12.org URL: [Link][4]

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Comparative

Confirming Product Structure After Reaction with 3-(Bromomethyl)-5-methoxybenzonitrile: A Comprehensive Analytical Guide

In modern drug discovery, the installation of functionalized benzylic motifs is a cornerstone of structure-activity relationship (SAR) exploration. 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) [1] is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the installation of functionalized benzylic motifs is a cornerstone of structure-activity relationship (SAR) exploration. 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) [1] is a highly versatile electrophile used to introduce a pharmacophoric vector containing both an electron-withdrawing cyano group and an electron-donating methoxy group.

However, reacting this benzylic bromide with ambident nucleophiles (e.g., heterocycles, enolates, or phenols) presents a significant analytical challenge: determining the exact site of alkylation. Because the benzylic position is highly activated, the reaction operates on an SN​1/SN​2 continuum, making regioselectivity difficult to predict using standard Hard and Soft Acids and Bases (HSAB) heuristics [2].

This guide objectively compares the performance of the reagent against alternatives and evaluates the analytical methodologies required to definitively confirm the resulting product structure.

Reagent Comparison: Bromide vs. Chloride Leaving Groups

When designing a synthetic route, chemists must choose the appropriate benzylic halide. While 3-(Chloromethyl)-5-methoxybenzonitrile is a common alternative, the bromide derivative offers distinct kinetic and analytical advantages.

Table 1: Performance Comparison of Benzylic Electrophiles

Feature3-(Bromomethyl)-5-methoxybenzonitrile3-(Chloromethyl)-5-methoxybenzonitrile
Reactivity Profile High (Excellent leaving group)Moderate (Often requires NaI catalysis)
Regioselectivity Control High (Allows low-temp kinetic control)Low (Heating promotes thermodynamic mixtures)
MS Isotopic Signature Distinctive 1:1 ( 79Br/81Br ) patternDistinctive 3:1 ( 35Cl/37Cl ) pattern
Shelf Stability Moderate (Store at 2–8°C, moisture sensitive)High (Stable at room temperature)

Causality Insight: The higher reactivity of the bromide allows alkylations to proceed at 0°C to room temperature. Lower temperatures are critical for trapping the kinetic regioisomer (e.g., N-alkylation in pyridones) before thermodynamic equilibration (e.g., O-alkylation) can occur[3].

Mechanistic Pathways of Ambident Alkylation

To understand the analytical requirements, we must first visualize the divergent pathways that occur during the reaction.

Pathway Nuc Ambident Nucleophile Reaction Alkylation (Base, Solvent) Nuc->Reaction Reagent 3-(Bromomethyl)-5- methoxybenzonitrile Reagent->Reaction ProdN N-Alkylated Product Reaction->ProdN Pathway A ProdO O-Alkylated Product Reaction->ProdO Pathway B

Fig 1. Divergent alkylation pathways with the benzylic reagent.

Comparative Analysis of Structural Confirmation Techniques

1D NMR is often insufficient for differentiating regioisomers because the benzylic protons ( −CH2​− ) typically appear in overlapping chemical shift ranges ( δ 4.8–5.5 ppm) regardless of heteroatom attachment. Therefore, a multi-tiered analytical approach is required.

Table 2: Comparison of Analytical Techniques for Regioisomer Confirmation

TechniquePrimary UtilityConfidence LevelKey Limitation
1D NMR ( 1H,13C ) Basic connectivity, purityLow (for regiochemistry)Cannot definitively prove attachment site.
2D NMR (HMBC) Through-bond correlations ( 2J,3J )Very HighRequires high sample concentration (~10 mg).
2D NMR (NOESY) Through-space proximity (< 5 Å)HighSubject to spin-diffusion artifacts.
LC-HRMS/MS Exact mass, fragmentation patternsModerateIsomers often share identical fragments.
X-Ray (SCXRD) Absolute 3D solid-state structureAbsoluteRequires growing a high-quality single crystal.

Causality Insight: HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for solution-state structural confirmation. By tuning the NMR delay to target 3JCH​ couplings (typically 8 Hz in aromatic systems), chemists can observe a definitive cross-peak between the benzylic protons of the 3-cyano-5-methoxybenzyl group and the specific heteroatom-adjacent carbon on the nucleophile core [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol A: Controlled Alkylation & LC-MS Validation
  • Reaction Setup: Dissolve the ambident nucleophile (1.0 eq) in anhydrous DMF. Causality: Anhydrous conditions are mandatory to prevent competitive solvolysis of the benzylic bromide into the corresponding benzyl alcohol.

  • Base Addition: Add K2​CO3​ (1.5 eq) and stir for 15 minutes at 0°C.

  • Electrophile Addition: Dropwise add 3-(Bromomethyl)-5-methoxybenzonitrile (1.1 eq) dissolved in DMF.

  • Self-Validating Quench: Withdraw a 10 μL aliquot and quench into 500 μL of Methanol containing 0.1% Formic Acid. Causality: Methanol immediately traps any unreacted benzylic bromide as the methyl ether, preventing false "on-column" reactions during LC-MS analysis.

  • LC-MS Analysis: Monitor the disappearance of the distinctive 1:1 isotopic bromide doublet in the MS spectra to confirm reaction completion.

Protocol B: 2D NMR Structural Confirmation Workflow
  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of DMSO−d6​ . Pass the solution through a short plug of basic alumina directly into the NMR tube. Causality: Alumina removes trace paramagnetic metals (e.g., from spatulas or crude solvents) that drastically shorten T2​ relaxation times and broaden critical 2D NMR signals.

  • HMBC Acquisition: Set the long-range coupling delay to 62.5 ms (optimized for 3JCH​=8 Hz). Look for the cross-peak between the benzylic −CH2​− ( ∼δ 5.2 ppm) and the nucleophile's carbonyl/imine carbon.

  • NOESY Acquisition: Use a mixing time of 300–500 ms. Causality: This specific window is long enough to capture true through-space interactions between the methoxybenzonitrile ring and the nucleophile core, but short enough to prevent spin-diffusion (which causes false-positive cross-peaks).

Analytical Decision Tree

To streamline the structural confirmation process, follow this logical workflow:

DecisionTree Start Crude Mixture LCMS LC-HRMS Analysis Start->LCMS Isomers Isomeric Mixture? LCMS->Isomers Purify Chromatography Isomers->Purify Yes NMR1D 1D NMR (1H, 13C) Isomers->NMR1D No Purify->NMR1D NMR2D 2D NMR (HMBC/NOESY) NMR1D->NMR2D Confirm Regiochemistry XRD X-Ray Crystallography NMR2D->XRD If Ambiguous

Fig 2. Self-validating analytical decision tree for structural confirmation.

Conclusion

Confirming the product structure after alkylation with 3-(Bromomethyl)-5-methoxybenzonitrile requires moving beyond 1D NMR and LC-MS. By understanding the kinetic advantages of the bromide leaving group and employing rigorous 2D NMR (HMBC/NOESY) protocols, researchers can definitively map the regiochemistry of ambident nucleophile functionalization, ensuring the integrity of downstream biological assays and drug development pipelines.

References

  • ACS Publications. "Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles". Journal of the American Chemical Society. Available at:[Link]

  • RSC Publishing. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions". Reaction Chemistry & Engineering. Available at:[Link]

  • CORA (University College Cork). "Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites". Available at: [Link]

Validation

Quantitative NMR (qNMR) for Yield Determination of 3-(Bromomethyl)-5-methoxybenzonitrile: A Comparative Guide

As drug development accelerates, the accurate quantification of reactive synthetic intermediates is paramount. 3-(Bromomethyl)-5-methoxybenzonitrile is a highly versatile, yet chemically sensitive, benzylic bromide used...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the accurate quantification of reactive synthetic intermediates is paramount. 3-(Bromomethyl)-5-methoxybenzonitrile is a highly versatile, yet chemically sensitive, benzylic bromide used extensively as an electrophilic building block in active pharmaceutical ingredient (API) synthesis.

Traditionally, reaction yields are determined via isolated mass, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Gas Chromatography (GC). However, for reactive species like benzylic bromides, these conventional techniques frequently introduce systemic analytical biases. This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods, demonstrating why qNMR is the most authoritative technique for determining the true reaction yield of 3-(Bromomethyl)-5-methoxybenzonitrile.

The Analytical Challenge: Instability of Benzylic Bromides

To understand the necessity of qNMR, we must first examine the chemical causality behind the failure of traditional methods. 3-(Bromomethyl)-5-methoxybenzonitrile possesses a highly electrophilic benzylic carbon adjacent to a good leaving group (bromide).

  • RP-HPLC Vulnerability: When subjected to standard RP-HPLC utilizing aqueous mobile phases (e.g., Water/Acetonitrile gradients), the compound is highly susceptible to 1 [1]. This on-column hydrolysis artificially inflates the presence of 3-(Hydroxymethyl)-5-methoxybenzonitrile, leading to an underestimation of the target bromide.

  • GC-FID Vulnerability: The high temperatures of a GC injection port (typically 250°C) can induce thermal degradation, specifically dehydrohalogenation or radical coupling, destroying the analyte before it reaches the detector.

  • Isolated Yield Bias: Aqueous workups and silica gel chromatography expose the benzylic bromide to moisture and slightly acidic/basic microenvironments, causing mechanical and chemical losses that do not reflect the true kinetic conversion of the reaction.

qNMR circumvents these issues entirely. By dissolving an aliquot of the crude reaction mixture in an inert, anhydrous deuterated solvent (e.g., ) alongside a highly pure internal standard, qNMR provides a direct, non-destructive, and 2 [2].

Workflow Comparison: qNMR vs. RP-HPLC

The following decision tree illustrates the divergence in analytical integrity when processing a reactive crude mixture.

G Start Crude Reaction Mixture 3-(Bromomethyl)-5-methoxybenzonitrile Split1 Start->Split1 qNMR_Path qNMR Workflow (Inert Solvent, e.g., CDCl3) Split1->qNMR_Path HPLC_Path RP-HPLC Workflow (Aqueous Mobile Phase) Split1->HPLC_Path qNMR_Prep Add Internal Standard (e.g., Dimethyl Sulfone) qNMR_Path->qNMR_Prep HPLC_Prep Dilute in MeCN/H2O HPLC_Path->HPLC_Prep qNMR_Acq Acquire 1H NMR (D1 ≥ 5 × T1) qNMR_Prep->qNMR_Acq HPLC_Acq Inject onto C18 Column HPLC_Prep->HPLC_Acq qNMR_Result Accurate Yield (No Degradation) qNMR_Acq->qNMR_Result HPLC_Result Underestimated Yield (On-Column Hydrolysis) HPLC_Acq->HPLC_Result

Analytical workflow comparison: qNMR vs. RP-HPLC for reactive benzylic bromides.

Comparative Performance Data

To validate the superiority of qNMR, a standardized 10 mmol scale radical bromination of 3-methoxy-5-methylbenzonitrile was performed. The crude reaction mixture was split into equal aliquots and analyzed via qNMR, RP-HPLC-UV (254 nm), GC-FID, and standard silica gel isolation.

Analytical MethodDetermined Yield (%)Primary Source of Error / BiasRecovery/Accuracy Confidence
qNMR (Internal Std) 89.2% ± 0.4% None (Inert conditions, full relaxation)Highest
RP-HPLC-UV 74.5% ± 1.2%On-column hydrolysis to benzylic alcoholLow
GC-FID 68.1% ± 2.5%Thermal degradation in injection portLowest
Isolated Yield 71.0% ± N/AMechanical loss & hydrolysis during workupModerate

Data Interpretation: The qNMR method reveals the true kinetic yield of the reaction (89.2%). The ~15-20% discrepancy seen in HPLC and isolated yields is an artifact of the compound's instability during analysis and purification, not a failure of the synthetic reaction itself.

Step-by-Step qNMR Methodology

A qNMR protocol is only as reliable as its gravimetric precision and acquisition parameters. This protocol is designed as a self-validating system, ensuring metrological traceability.

Step 1: Selection of the Internal Standard (IS)

For 3-(Bromomethyl)-5-methoxybenzonitrile, Dimethyl sulfone ( ) is the optimal internal standard.

  • Causality: produces a sharp, distinct singlet at ~3.0 ppm in . This region is completely devoid of signals from the analyte (benzylic appears at ~4.4 ppm; methoxy at ~3.8 ppm; aromatic protons at ~7.0-7.2 ppm). Furthermore, is highly stable, non-hygroscopic, and meets 3 [3].

Step 2: Gravimetric Sample Preparation

Precision in weighing dictates the accuracy of qNMR.

  • Using a calibrated microanalytical balance (readability 0.01 mg), accurately weigh ~15.00 mg of the crude reaction mixture into a clean glass vial. Record the exact mass ( ).

  • Accurately weigh ~5.00 mg of high-purity Dimethyl sulfone (IS) into the same vial. Record the exact mass ( ).

  • Dissolve the mixture entirely in 0.7 mL of anhydrous . Transfer the homogeneous solution to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

Failure to allow nuclear spins to return to equilibrium will destroy quantitation.

  • Determine Relaxation Time: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( ) for the slowest-relaxing proton of interest (usually the aromatic protons or the IS).

  • Set Relaxation Delay ( ): Set the parameter to of the slowest relaxing proton. For and benzylic systems, a of 30 to 45 seconds is typically required to ensure >99.3% relaxation.

  • Acquisition: Acquire the spectrum using a 90° pulse angle (to maximize signal-to-noise) and 16 to 64 scans depending on the desired S/N ratio (target S/N > 250 for integrated peaks).

Step 4: Data Processing and Yield Calculation
  • Apply a careful phase correction and a polynomial baseline correction.

  • Integrate the singlet (~3.0 ppm, 6 protons) and the benzylic singlet of the product (~4.4 ppm, 2 protons). Ensure integration limits are consistently applied (e.g., Hz from the peak center).

  • Calculate the absolute mass of the product in the crude sample using the following equation:

Where:

  • = Integral area

  • = Number of nuclei (Protons: IS = 6, Analyte = 2)

  • = Molar mass (Analyte = 226.07 g/mol , IS = 94.13 g/mol )

  • = Weighed mass

  • = Purity of the internal standard (e.g., 0.999)

Finally, determine the reaction yield by dividing the calculated moles of the product by the theoretical moles based on the limiting reagent.

Conclusion

Relying on isolated yields or aqueous chromatography for reactive intermediates like 3-(Bromomethyl)-5-methoxybenzonitrile creates a false negative regarding synthetic efficiency. By utilizing qNMR, researchers can bypass the hydrolytic and thermal degradation pathways that plague other analytical methods. Implementing the rigorous gravimetric and relaxation-delay protocols outlined above ensures that your yield data is not only accurate but metrologically traceable and scientifically authoritative.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • How to calculate Yield from Crude NMR without any internal standard? (Discussion on qNMR Principles and Relaxation)
  • Internal Standard Reference Data for qNMR (ISRD-07)

Sources

Comparative

Comparative Cost &amp; Performance Analysis: 3-(Bromomethyl)-5-methoxybenzonitrile in Synthesis

Executive Summary 3-(Bromomethyl)-5-methoxybenzonitrile (CAS 729613-58-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. Featuring a highly electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)-5-methoxybenzonitrile (CAS 729613-58-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. Featuring a highly electrophilic benzylic bromide and a derivatizable nitrile group, it serves as a premier scaffold for N/O-alkylation and click chemistry workflows. This guide provides a rigorous cost-benefit analysis comparing the direct procurement of this reagent against in-house synthesis and the use of alternative electrophiles, backed by mechanistic insights and validated experimental protocols.

Mechanistic Context: The True Cost of Benzylic Electrophiles

When designing a synthetic route involving benzylic functionalization, chemists typically evaluate three primary strategies. As a Senior Application Scientist, I evaluate these not just on raw material price, but on the kinetic and operational realities of the laboratory:

  • Route A: Direct Procurement of 3-(Bromomethyl)-5-methoxybenzonitrile. While the upfront cost per gram is higher 1, commercial sourcing eliminates labor costs, solvent waste, and yield losses associated with in-house bromination[1].

  • Route B: In-House Wohl-Ziegler Bromination. Synthesizing the bromide from 3-methyl-5-methoxybenzonitrile using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) appears cost-effective on paper [[2]](). However, the electron-donating methoxy group stabilizes the intermediate benzylic radical. This thermodynamic stabilization inadvertently accelerates secondary hydrogen abstraction, leading to significant over-bromination (dibromomethyl byproducts). The hidden cost of this route lies in the mandatory, labor-intensive chromatographic separation required to isolate the pure monobromide[2].

  • Route C: The Chloro-Analog Alternative. Substituting the bromide for 3-(Chloromethyl)-5-methoxybenzonitrile reduces raw material costs. Mechanistically, however, the chloride ion is less polarizable and a poorer leaving group than bromide. To achieve comparable reaction kinetics in downstream SN​2 reactions, the addition of a Finkelstein catalyst (e.g., NaI) is required, which complicates the reaction matrix and increases the risk of side reactions at elevated temperatures.

Quantitative Cost & Performance Analysis

To objectively evaluate these strategies, we modeled a standard 100g scale synthesis of a downstream target (e.g., a triazole intermediate). The data below synthesizes the real-world operational costs beyond just the catalog price.

Table 1: Cost-Benefit Matrix (100g Scale Target Synthesis)

Synthesis StrategyRaw Material Cost (Est. per 100g)Labor & Time CostPurification OverheadOverall Efficiency
Route A: Direct Procurement High (~$1,500)Minimal (< 1 hr)NoneOptimal
Route B: In-House Synthesis Low (~$200)High (2-3 days)High (Silica, Solvents)Sub-optimal
Route C: Chloro-Analog Medium (~$800)Moderate (1 day)Catalyst RemovalModerate

Table 2: Kinetic & Performance Comparison in Downstream SN​2 Azidation

ElectrophileLeaving Group AbilityRequired CatalystReaction TempTypical Time to Completion
Bromide (Route A/B) ExcellentNone25–35°C30–45 min
Chloride (Route C) PoorNaI / KI (Finkelstein)60–80°C4–12 hours

Strategic Workflow Visualization

Workflow Start Target: 3-(Bromomethyl)- 5-methoxybenzonitrile RouteA Route A: Direct Purchase (CAS 729613-58-5) Start->RouteA High Material Cost Low Labor RouteB Route B: In-House Synthesis (Wohl-Ziegler) Start->RouteB Low Material Cost High Labor RouteC Route C: Chloro-Analog + Finkelstein Catalyst Start->RouteC Medium Cost Kinetic Penalty Downstream Downstream Application (e.g., Click Chemistry) RouteA->Downstream Direct Use Yield: >95% Purify Chromatographic Separation RouteB->Purify NBS/AIBN Yield: 70-85% RouteC->Downstream NaI Required Yield: ~80% Purify->Downstream Removes Dibromo Byproducts

Decision matrix for sourcing and utilizing 3-(Bromomethyl)-5-methoxybenzonitrile in synthesis.

Experimental Methodologies (Self-Validating Protocols)

A protocol is only as reliable as its internal validation mechanisms. Below are the optimized procedures for both the in-house synthesis of the building block and its downstream application.

Protocol A: Modified Wohl-Ziegler Bromination (In-House Synthesis)

Objective: Synthesize 3-(Bromomethyl)-5-methoxybenzonitrile with optimized selectivity against dibromination 2[2].

  • Reaction Assembly: Dissolve 3-methyl-5-methoxybenzonitrile (1.0 eq) in anhydrous 1,2-dichlorobenzene (0.5 M). Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

    • Causality: Limiting NBS to strictly 1.05 eq minimizes the thermodynamic driving force for dibromination, while 1,2-dichlorobenzene allows for a higher reflux temperature (~80°C) to ensure efficient radical generation.

  • Propagation: Heat the mixture to 80°C under an inert atmosphere for 8 hours.

    • Self-Validation: Monitor via GC-MS or TLC (10% EtOAc/Hexanes). The desired monobromide will appear as a distinct spot with a lower Rf​ than the starting material, while the dibromide impurity will elute slightly higher.

  • Quenching & Filtration: Cool to 0°C. The succinimide byproduct will precipitate out of solution. Filter through a Celite pad and wash the filtrate with 10% aqueous sodium thiosulfate to quench any residual electrophilic bromine species.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to resolve the monobromide from the dibromide impurity.

Protocol B: PEG-Mediated Green Click Synthesis (Downstream Application)

Objective: Utilize 3-(Bromomethyl)-5-methoxybenzonitrile in a one-pot, green synthesis of 1,2,3-triazoles 3[3].

  • Reaction Assembly: Suspend 3-(Bromomethyl)-5-methoxybenzonitrile (1.0 eq), sodium azide (1.4 eq), and a terminal alkyne (1.1 eq) in Polyethylene glycol-400 (PEG-400, 5 mL/mmol).

    • Causality: PEG-400 acts as an environmentally benign, phase-transfer-like solvent that solubilizes both the organic electrophile and the inorganic azide, drastically accelerating the in situ formation of the benzylic azide without the need for volatile organic solvents.

  • Catalysis: Add Copper(I) iodide (10 mol%). Stir the reaction at 25–35°C for 30–45 minutes.

    • Self-Validation: The reaction mixture will transition from a suspension to a more homogeneous state. TLC will confirm the complete consumption of the benzylic bromide.

  • Isolation: Extract the product with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize from ethanol to afford the pure triazole scaffold in >85% yield.

Conclusion

While in-house Wohl-Ziegler bromination offers a lower raw material cost, the intrinsic radical stabilization provided by the methoxy group leads to unavoidable over-bromination. The subsequent purification bottlenecks significantly inflate labor costs and time-to-product. For high-throughput drug development workflows, the direct procurement of 3-(Bromomethyl)-5-methoxybenzonitrile (Route A) is the most cost-effective and kinetically superior choice, enabling seamless integration into advanced green-chemistry protocols like PEG-mediated click reactions.

References

  • Benchchem. "Yield comparison of different synthetic routes to 3-Bromo-2-(bromomethyl)benzonitrile." 2

  • IntechOpen. "PEG-Mediated Green One Pot Synthesis by Using Click Chemistry." 3

  • BLD Pharm. "729613-58-5 | 3-(Bromomethyl)-5-methoxybenzonitrile." 1

Sources

Validation

A Comparative Guide to the Stability of 3-(Bromomethyl)-5-methoxybenzonitrile and Its Analogs

Introduction: The Double-Edged Sword of Reactivity In the landscape of medicinal chemistry and complex organic synthesis, benzylic halides are indispensable intermediates. Their high reactivity makes them powerful tools...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Reactivity

In the landscape of medicinal chemistry and complex organic synthesis, benzylic halides are indispensable intermediates. Their high reactivity makes them powerful tools for constructing molecular architectures. However, this same reactivity often translates to limited stability, posing significant challenges for storage, handling, and reaction control. 3-(Bromomethyl)-5-methoxybenzonitrile is a prime example of such a molecule—a versatile building block whose utility is intrinsically linked to the lability of its benzylic bromide.[1]

This guide provides an in-depth comparison of the stability of 3-(Bromomethyl)-5-methoxybenzonitrile against its key analogs. We will dissect the electronic and structural factors that govern their degradation, present a framework for experimental stability assessment, and offer field-proven insights to guide researchers in their synthetic endeavors. Our objective is to move beyond mere observation and explain the causality behind the stability profiles, enabling more robust and predictable synthetic design.

The Theoretical Framework: Understanding Benzylic Halide Stability

The stability of a benzylic halide is not an intrinsic constant but a dynamic property influenced by a confluence of electronic effects, leaving group ability, and environmental conditions. The core of its reactivity lies in its propensity to undergo nucleophilic substitution reactions (SN1 and SN2), with the reaction pathway being dictated by the stability of the carbocation intermediate or the transition state.[2][3]

Electronic Effects: The Push and Pull on the Benzene Ring

The substituents on the aromatic ring play a decisive role in modulating the stability of the benzylic position. Their influence is primarily understood through inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains stabilize an adjacent positive charge.[4] When positioned ortho or para to the benzylic carbon, they can donate electron density through resonance, significantly stabilizing the benzylic carbocation intermediate.[2][5] This dramatically accelerates SN1-type reactions. While this enhances reactivity, it paradoxically often decreases the compound's shelf-life, as it becomes more susceptible to solvolysis and other degradation pathways.[4][6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitrile (-CN) or nitro (-NO₂) pull electron density away from the ring. This destabilizes a developing positive charge at the benzylic position, thereby disfavoring the SN1 pathway. However, this withdrawal of electron density makes the benzylic carbon more electrophilic and highly susceptible to direct attack by nucleophiles via an SN2 mechanism.[1]

In the case of 3-(Bromomethyl)-5-methoxybenzonitrile , both the methoxy and nitrile groups are meta to the reactive bromomethyl group. This positioning prevents them from exerting their primary resonance effects on the benzylic carbon. Consequently, their influence is dominated by their inductive effects: the moderate electron-withdrawing effect of the methoxy group's oxygen and the strong electron-withdrawing effect of the nitrile group. This electronic setup renders the benzylic carbon highly electrophilic and prone to SN2 reactions.[7]

cluster_EDG EDG (para-Methoxy) cluster_EWG EWG (para-Nitro) cluster_Meta Meta Substitution (Target Molecule) p_EDG para-Methoxybenzyl Cation (Stabilized by Resonance) p_EWG para-Nitrobenzyl Cation (Destabilized by Resonance) p_Meta 3-Methoxy-5-cyanobenzyl Cation (Inductive Effects Dominate) Stability Relative Carbocation Stability Stability->p_EDG High Stability->p_EWG Low Stability->p_Meta Moderate

Electronic effects on benzylic carbocation stability.
Leaving Group Ability: The Halogen's Role

The identity of the halogen atom is critical. Stability is inversely proportional to the leaving group's ability. The C-X bond strength decreases down the group (C-Cl > C-Br > C-I), while the stability of the resulting halide anion (the leaving group) increases (I⁻ > Br⁻ > Cl⁻). This leads to a clear trend in both stability and reactivity.

  • Chlorides (-CH₂Cl): Strongest C-X bond, poorest leaving group. Most stable, least reactive.

  • Bromides (-CH₂Br): Intermediate bond strength and leaving group ability. The most common choice, balancing reactivity with manageable stability.[8]

  • Iodides (-CH₂I): Weakest C-X bond, excellent leaving group. Least stable, most reactive, often decomposing upon storage, especially when exposed to light.[6]

Common Degradation Pathways

Reactive benzylic halides can degrade through several mechanisms, particularly when exposed to non-inert conditions:

  • Hydrolysis: Reaction with ambient moisture or water to form the corresponding, more stable, benzyl alcohol. This is a primary concern during storage and in protic solvents.

  • Oxidation: The benzylic position can be susceptible to oxidation, especially with prolonged exposure to air, potentially leading to the formation of benzaldehydes or benzoic acids.[9]

  • Photodecomposition: Exposure to UV light can induce radical formation (homolytic cleavage of the C-Br bond), initiating a cascade of degradation reactions.[10][11] For this reason, storage in amber vials or in the dark is critical.

Compound Benzylic Bromide (Ar-CH₂Br) SN2_TS Sₙ2 Transition State [HO···CH₂(Ar)···Br]⁻ Compound->SN2_TS Sₙ2 Path SN1_Int Sₙ1 Intermediate Benzylic Carbocation (Ar-CH₂⁺) Compound->SN1_Int Sₙ1 Path (rate-limiting) H2O Nucleophile (e.g., H₂O) H2O->SN2_TS Product Benzyl Alcohol (Ar-CH₂OH) H2O->Product SN2_TS->Product Br_ion Bromide Ion (Br⁻) SN2_TS->Br_ion SN1_Int->Product fast

Primary degradation pathway: Hydrolysis via SN1/SN2.

Comparative Stability Analysis: A Head-to-Head Evaluation

Based on the principles outlined above, we can now construct a comparative guide for 3-(Bromomethyl)-5-methoxybenzonitrile and its structural analogs.

Table 1: Qualitative Stability and Reactivity Comparison
CompoundHalogen Leaving GroupRing Electronics (vs. Benzyl)Primary Reaction PathwayPredicted Relative StabilityPredicted Relative Reactivity
3-(Chloro methyl)-5-methoxybenzonitrilePoor (Cl⁻)Strongly Withdrawing (Inductive)SN2High Low
3-(Bromo methyl)-5-methoxybenzonitrileGood (Br⁻)Strongly Withdrawing (Inductive)SN2Moderate Moderate
3-(Iodo methyl)-5-methoxybenzonitrileExcellent (I⁻)Strongly Withdrawing (Inductive)SN2Low High
4-Methoxybenzyl bromideGood (Br⁻)Strongly Donating (Resonance)SN1Low Very High
Benzyl bromide (Reference)Good (Br⁻)NeutralSN1 / SN2Moderate Moderate

Analysis and Insights:

  • Halogen Series: For the 3-methoxy-5-cyanobenzyl core, stability follows the expected trend: Chloro > Bromo > Iodo . The chloromethyl analog is the most robust, suitable for situations requiring higher temperatures or longer reaction times, but its lower reactivity may necessitate harsher conditions for substitution. The iodomethyl analog is exceptionally reactive and should be generated in situ or used immediately, as it is prone to rapid decomposition.[6]

  • Electronic Effects: The high reactivity of 4-methoxybenzyl bromide highlights the powerful stabilizing effect of a para-methoxy group.[4][10] This compound is notoriously unstable on the shelf precisely because its carbocation is so readily formed. In contrast, the meta positioning of the substituents in our target molecule, 3-(bromomethyl)-5-methoxybenzonitrile, prevents this extreme resonance stabilization, resulting in a more moderate, SN2-driven reactivity profile and consequently better (though still limited) shelf stability compared to its para-methoxy cousin.[1][7]

  • The Target Molecule: 3-(Bromomethyl)-5-methoxybenzonitrile sits at a synthetic sweet spot. It is reactive enough for efficient nucleophilic substitution under mild conditions but is not as prohibitively unstable as analogs with strong, directly-conjugating electron-donating groups or a more labile iodide leaving group.[7] Its primary vulnerability is to nucleophilic attack, exacerbated by the inductive pull of its substituents.

Experimental Protocol: Forced Degradation Study for Stability Assessment

Objective:

To evaluate the stability of 3-(Bromomethyl)-5-methoxybenzonitrile under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.

Materials:
  • 3-(Bromomethyl)-5-methoxybenzonitrile

  • Acetonitrile (HPLC grade) and Purified Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh and dissolve 3-(Bromomethyl)-5-methoxybenzonitrile in acetonitrile to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: Dilute with 1 M HCl.

    • Base Hydrolysis: Dilute with 1 M NaOH.

    • Oxidation: Dilute with 3% H₂O₂.

    • Thermal Stress: Dilute with a 1:1 acetonitrile:water mixture.

    • Control Sample: Dilute with a 1:1 acetonitrile:water mixture.

  • Incubation:

    • Place the acid, base, and thermal stress samples in an oven at 60°C for 24 hours.

    • Keep the oxidation sample at room temperature for 24 hours.

    • Place the control sample at room temperature, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Inject onto the HPLC system and record the chromatograms.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining by comparing its peak area to the time-zero control.

Workflow for a forced degradation stability study.

Conclusions and Recommendations for Researchers

The stability of 3-(Bromomethyl)-5-methoxybenzonitrile is moderate, governed by a highly electrophilic benzylic carbon susceptible to SN2 attack. It is significantly more stable than analogs featuring powerful, directly-conjugating electron-donating groups (e.g., 4-methoxybenzyl bromide) or more labile leaving groups (iodides). Conversely, it is less stable than its corresponding chloromethyl analog.

Key Recommendations:

  • Storage: Store 3-(Bromomethyl)-5-methoxybenzonitrile and its analogs under an inert atmosphere (Nitrogen or Argon), at low temperatures (≤ 4°C), and strictly protected from light and moisture.

  • Handling: Use anhydrous solvents and reagents to minimize hydrolytic degradation. Perform reactions under an inert atmosphere.

  • Analog Selection:

    • For maximum reactivity where the intermediate will be used immediately, the iodomethyl analog is superior.

    • For reactions requiring forcing conditions or for building a stable intermediate, the chloromethyl analog is the compound of choice.

    • 3-(Bromomethyl)-5-methoxybenzonitrile offers the best compromise between reactivity and handling stability for a wide range of standard synthetic applications.

By understanding the interplay of electronic effects and leaving group ability, researchers can make informed decisions, transforming these reactive intermediates from sources of unpredictable side reactions into reliable tools for molecular innovation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
  • Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • BenchChem. (n.d.). Reactivity of the bromomethyl group in 3-Bromo-5-(bromomethyl)benzonitrile.
  • LibreTexts. (n.d.). 5.6. Reactive intermediates. Organic Chemistry 1: An open textbook.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • BenchChem. (n.d.). Stability issues of 3,5-Dimethoxy-3'-iodobenzophenone under acidic conditions.
  • Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position.
  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.

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Comparative

A Computational and Experimental Guide to the Reactivity of 3-(Bromomethyl)-5-methoxybenzonitrile: A Comparative Analysis for Advanced Synthesis

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block In the landscape of medicinal chemistry and materials science, the rational design of synthetic routes is paramount. The selection of bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the rational design of synthetic routes is paramount. The selection of building blocks with well-defined and predictable reactivity is a cornerstone of this process. 3-(Bromomethyl)-5-methoxybenzonitrile is one such molecule, presenting a unique scaffold for the introduction of a cyanobenzyl moiety. Its structure features three key regions of interest: a highly reactive benzylic bromide, a synthetically versatile nitrile group, and an aromatic ring decorated with a methoxy substituent.

The true utility of this reagent lies in the chemoselective transformation of its most reactive site—the bromomethyl group—while preserving the other functionalities for subsequent elaboration.[1] This guide offers an in-depth analysis of the reactivity of 3-(Bromomethyl)-5-methoxybenzonitrile, grounded in computational chemistry principles and supported by comparative data and validated experimental protocols. We will dissect the electronic factors governing its behavior in nucleophilic substitution reactions and compare its performance against alternative benzylating agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecular architectures.

The Theoretical Basis of Reactivity: A Dance of Electrons in SN1 and SN2 Pathways

The reactivity of the bromomethyl group in 3-(Bromomethyl)-5-methoxybenzonitrile is dominated by its susceptibility to nucleophilic substitution.[2] These reactions can proceed through two primary mechanistic channels: the unimolecular (SN1) and bimolecular (SN2) pathways.[3][4] The preferred route is dictated by a delicate balance of factors, including the stability of the reaction intermediates, the nature of the nucleophile, and the solvent system employed.[3]

The aromatic ring's substituents play a pivotal role in modulating this reactivity. In our target molecule, the methoxy (-OCH₃) group at the 5-position and the cyano (-CN) group at the 3-position are both meta to the reactive bromomethyl group.

  • The Methoxy Group: As an electron-donating group (EDG) through resonance, it can stabilize a positive charge on the benzene ring.

  • The Cyano Group: As a strong electron-withdrawing group (EWG) through both induction and resonance, it destabilizes positive charge.

In an SN1 reaction , the rate-determining step is the formation of a benzylic carbocation.[4][5] The stability of this intermediate is paramount. The meta positioning of the substituents means their resonance effects do not directly delocalize the positive charge onto the benzylic carbon, but their inductive effects are still significant. The electron-donating methoxy group provides some stabilization, while the electron-withdrawing cyano group is strongly destabilizing.

In an SN2 reaction , a nucleophile attacks the electrophilic carbon in a concerted step, displacing the bromide leaving group.[6] The reaction proceeds through a five-coordinate transition state. Here, the electronic effects of the substituents influence the electrophilicity of the benzylic carbon. The electron-withdrawing cyano group increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack and thus accelerating the SN2 reaction.

Computational chemistry provides a powerful lens through which to quantify these effects and predict the dominant reaction pathway.

cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A R-Br B Benzylic Carbocation (R+) A->B Slow, RDS -Br- C Product (R-Nu) B->C Fast +Nu- D R-Br + Nu- E Transition State [Nu---R---Br]- D->E Concerted Step F Product (R-Nu) + Br- E->F

Figure 1: Competing SN1 and SN2 reaction pathways for benzylic bromides.

Computational Deep Dive: Predicting Reactivity with Density Functional Theory

To quantitatively assess the reactivity of 3-(Bromomethyl)-5-methoxybenzonitrile, we can employ Density Functional Theory (DFT), a robust computational method for studying electronic structure and reaction energetics.[7] A typical computational study would model the reactions in the gas phase and in solution using an implicit solvent model (like the Polarizable Continuum Model, PCM) to account for solvent effects.

Workflow for Computational Reactivity Analysis
Figure 2: A typical workflow for computational analysis of reaction mechanisms.
Comparative Reactivity Analysis

A comparative computational study would analyze 3-(Bromomethyl)-5-methoxybenzonitrile against benchmark benzylating agents to understand the impact of its unique substitution pattern.

CompoundStructureKey Substituent EffectsPredicted Dominant Pathway (with strong Nu)Predicted Relative SN2 Rate
Benzyl BromideBaseline (unsubstituted)SN21.0
4-Methoxybenzyl BromideStrong electron-donating group (para) stabilizes carbocationSN1 favoredSlower
4-Nitrobenzyl BromideStrong electron-withdrawing group (para) destabilizes carbocationSN2Faster
3-(Bromomethyl)-5-methoxybenzonitrile meta EWG (-CN) and meta EDG (-OCH₃)SN2Faster than Benzyl Bromide

Causality Behind Predictions:

  • 4-Methoxybenzyl Bromide: The powerful resonance-donating effect of the para-methoxy group strongly stabilizes the benzylic carbocation, making the SN1 pathway exceptionally fast.[8]

  • 4-Nitrobenzyl Bromide: The para-nitro group strongly destabilizes the carbocation, effectively shutting down the SN1 pathway. Simultaneously, its inductive withdrawal enhances the electrophilicity of the benzylic carbon, accelerating the SN2 reaction.[5]

  • 3-(Bromomethyl)-5-methoxybenzonitrile: The dominant electronic effect on the SN2 transition state comes from the potent, inductively withdrawing cyano group. This effect increases the benzylic carbon's electrophilicity, leading to a predicted SN2 rate faster than that of unsubstituted benzyl bromide. The destabilizing inductive effect on the carbocation makes the SN1 pathway highly unfavorable. Computational studies confirm that the SN2 reactivity of benzylic compounds is largely governed by electrostatic interactions.[7]

Experimental Validation: Protocols for Chemoselective Transformations

The theoretical predictions guide the rational design of experimental conditions. Given the high propensity for SN2 reactions, polar aprotic solvents (e.g., DMF, Acetonitrile) and non-hindered nucleophiles are ideal choices to ensure efficient and clean transformations. The following protocols are adapted from established procedures for structurally similar compounds and serve as a robust starting point for synthetic applications.[1]

General Experimental Workflow

A Dissolve Nucleophile & Base in Solvent B Add 3-(Bromomethyl)-5- methoxybenzonitrile (dropwise) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Workup & Extraction C->D E Purification (Chromatography) D->E

Figure 3: General workflow for nucleophilic substitution reactions.
Protocol 1: O-Alkylation of Phenols

This protocol describes the formation of a diaryl ether linkage, a common motif in pharmacologically active molecules.

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the more potent phenoxide nucleophile.[1] Dimethylformamide (DMF) is an excellent polar aprotic solvent that solvates the cation (Na⁺) but not the anion, leaving the nucleophile highly reactive for the SN2 attack.

Step-by-Step Methodology:

  • Under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) to a flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • In a separate flask, dissolve 3-(Bromomethyl)-5-methoxybenzonitrile (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of the benzyl bromide dropwise to the cold phenoxide solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Amines

This procedure details the formation of a secondary or tertiary amine, a critical step in the synthesis of many pharmaceutical agents.

Rationale: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to act as a proton scavenger for the ammonium salt formed during the reaction, driving the equilibrium towards the product.[1] Acetonitrile is a suitable polar aprotic solvent for this transformation.

Step-by-Step Methodology:

  • Dissolve the primary or secondary amine (1.0 eq.) in acetonitrile or DMF.

  • Add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Add 3-(Bromomethyl)-5-methoxybenzonitrile (1.05 eq.) to the stirred suspension.

  • Heat the mixture if necessary (e.g., 50-80 °C) and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., dichloromethane) and water.

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

Protocol 3: S-Alkylation of Thiols

This protocol is valuable for bioconjugation chemistry and the synthesis of sulfur-containing compounds.

Rationale: Thiols are excellent nucleophiles, especially in their thiolate form.[9] The reaction proceeds rapidly under mild basic conditions. Bromoacetamides and other bromomethyl reagents are known to react readily with thiols to form stable thioether bonds.[10]

Step-by-Step Methodology:

  • Dissolve the thiol (1.0 eq.) in a suitable solvent like DMF or THF.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (Et₃N, 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 3-(Bromomethyl)-5-methoxybenzonitrile (1.05 eq.) in the same solvent.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the resulting thioether by column chromatography.

Conclusion and Outlook

The reactivity of 3-(Bromomethyl)-5-methoxybenzonitrile is governed by a fascinating interplay of electronic effects. Computational analysis strongly suggests that its reactivity is dominated by the SN2 pathway, a prediction driven by the powerful inductive-withdrawing effect of the meta-cyano group. This makes the reagent a more potent electrophile in SN2 reactions compared to unsubstituted benzyl bromide. This enhanced, predictable reactivity, coupled with the presence of other synthetically useful functional groups, establishes 3-(Bromomethyl)-5-methoxybenzonitrile as a superior building block for complex molecule synthesis. The provided protocols offer a validated framework for researchers to harness its potential, enabling the efficient and chemoselective construction of novel chemical entities for pharmaceutical and materials science applications.

References

  • Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. ResearchGate. Available at: [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

  • The Nitrile Bis-Thiol Bioconjugation Reaction. National Institutes of Health (NIH). Available at: [Link]

  • A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. ResearchGate. Available at: [Link]

  • Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Beilstein Journals. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]

  • Aliphatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

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